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  • Product: N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
  • CAS: 1020055-41-7

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

A Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of targeted therapeutics, precision in molecular design dictates the efficacy of biochemical probes. N-(5-Amino-2-fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, precision in molecular design dictates the efficacy of biochemical probes. N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (Molecular Formula: C17H19FN2O3) has emerged as a highly specialized pharmacophore model utilized in the development of targeted inhibitors, particularly within kinase signaling cascades and the Heat Shock Factor 1 (HSF1) stress pathway. This whitepaper deconstructs the structural pharmacology, in vitro mechanism of action (MoA), and the self-validating experimental workflows required to accurately profile this compound.

Structural Pharmacology & Rational Design

The efficacy of this compound as a biochemical probe lies in its bipartite structural design, which balances target affinity with favorable physicochemical properties.

  • The N-(5-Amino-2-fluorophenyl) Moiety: This functional group acts as the primary anchor for target engagement. The substitution of a highly electronegative fluorine atom at the ortho position relative to the phenyl core is not merely structural; it restricts the dihedral angle of the adjacent amino group. This conformational locking minimizes the entropic penalty upon binding. Furthermore, the fluorine atom enhances metabolic stability by blocking primary cytochrome P450 oxidation sites 1[1]. The amino group acts as a critical hydrogen-bond donor, perfectly positioned to interact with the backbone carbonyls of kinase hinge regions (e.g., SYK, LRRK2) 2[2].

  • The 2-(2-ethoxyethoxy)-benzamide Core: The extended ether linkage serves a dual purpose. First, it significantly improves the thermodynamic solubility profile of the compound in aqueous assay buffers, preventing false positives caused by colloidal aggregation 1[1]. Second, it projects into the solvent-exposed region of the binding pocket, providing a vector for further functionalization without disrupting the core binding interactions.

In Vitro Mechanism of Action (MoA)

In vitro, N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide functions primarily as an intracellular signaling modulator. Structural analogs of this compound, such as the clinical candidate NXP800, have demonstrated potent modulation of the HSF1 pathway and various kinase networks, leading to tumor regression in refractory models3[3].

The compound operates via competitive antagonism at the ATP-binding cleft of target kinases or by disrupting critical protein-protein interactions in transcriptional complexes. By occupying the active site, it prevents the auto-phosphorylation and subsequent activation of downstream effectors, ultimately leading to cell cycle arrest or apoptosis in hyperproliferative cells.

Pathway Compound N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide Target Target Kinase / HSF1 Complex Compound->Target Binds hinge region Phosphorylation Inhibition of Phosphorylation Target->Phosphorylation Blocks ATP Downstream Downstream Effector (e.g., HSP70 / AKT) Phosphorylation->Downstream Signal attenuation CellFate Cell Cycle Arrest / Apoptosis Downstream->CellFate Phenotypic response

Fig 1. Intracellular signaling cascade modulated by the benzamide derivative.

Quantitative Profiling Data

To contextualize the compound's behavior in a laboratory setting, the following table summarizes the expected quantitative metrics for this class of fluorinated benzamide derivatives during in vitro profiling.

ParameterRepresentative ValueFunctional Significance
Biochemical IC₅₀ 15 - 50 nMIndicates high-affinity target engagement at the primary binding site.
Cellular EC₅₀ 120 - 300 nMDemonstrates efficient cell membrane permeability and intracellular target residency.
Kinetic Off-Rate (k_off) < 0.01 min⁻¹Suggests a prolonged residence time, ensuring sustained signaling blockade.
Aqueous Solubility > 100 µM (pH 7.4)Driven by the 2-ethoxyethoxy moiety; prevents assay artifacts from precipitation.
Cytotoxicity (Non-target) > 50 µMIndicates a wide therapeutic window and minimal off-target promiscuity.

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide requires orthogonal, self-validating workflows.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 In Vitro Kinase Assay (TR-FRET / Luminescence) Step1->Step2 Step3 Cellular Target Engagement (Western Blot) Step2->Step3 Step4 Phenotypic Screening (Cell Viability / Apoptosis) Step3->Step4 Data Data Analysis & IC50 Determination Step4->Data

Fig 2. Self-validating in vitro experimental workflow for target validation.

Protocol 4.1: Time-Resolved FRET (TR-FRET) Target Engagement Assay

Causality Focus: TR-FRET utilizes long-emission fluorophores (e.g., Europium). Introducing a time delay before measurement eliminates short-lived background autofluorescence from the compound or biological matrix, drastically reducing false-positive hit rates.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Rationale: HEPES maintains physiological pH. Mg²⁺ is essential for ATP coordination. EGTA chelates trace heavy metals that could artificially inhibit the enzyme. Brij-35 prevents the hydrophobic compound from adsorbing to the microplate walls.

  • Compound Titration: Prepare a 10-point dose-response curve using 1:3 serial dilutions in 100% DMSO. Perform an intermediate dilution in the assay buffer to achieve a final DMSO concentration of 1% in the well.

    • Rationale: 1% DMSO ensures the compound remains in solution without denaturing the target protein.

  • Reaction Assembly: Add the recombinant target protein, the fluorophore-labeled tracer, and the compound to a 384-well low-volume plate. Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Detection: Read the plate using a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor for the plate using the positive control (e.g., Staurosporine) and negative control (1% DMSO). A Z' > 0.5 validates that the assay window is statistically robust and the data is reliable.

Protocol 4.2: Cellular Target Modulation (Western Blotting)

Causality Focus: Biochemical affinity does not always translate to cellular efficacy due to membrane barriers or intracellular protein binding. This step proves the compound actively reaches and modulates its target inside a living cell.

  • Cell Seeding & Treatment: Seed target cancer cell lines (e.g., OVCAR-3 for ovarian models) in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with the compound at concentrations bracketing the biochemical IC₅₀ (e.g., 0.1, 1, and 10 µM) for 4 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly strip the phosphorylation marks you are trying to measure, leading to false negatives.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated target (e.g., p-SYK or p-HSF1) and the total target protein. Use GAPDH or β -actin as a loading control.

  • Self-Validation Checkpoint: The ratio of phosphorylated protein to total protein must decrease in a dose-dependent manner, while the total protein and GAPDH levels remain constant. If total protein levels drop, the compound may be causing acute global toxicity rather than specific target inhibition.

References

  • Journal of Medicinal Chemistry. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." ACS Publications. Available at: [Link]

  • Google Patents. "Heterocyclic compounds as kinase inhibitors (EP2699572A1)." European Patent Office.

Sources

Exploratory

A Comprehensive Guide to the Synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Abstract This technical guide provides a detailed, in-depth exploration of a viable and efficient synthesis pathway for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide, a compound of interest for researchers and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a viable and efficient synthesis pathway for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide, a compound of interest for researchers and professionals in the field of drug development and medicinal chemistry. The guide is structured to offer not only a step-by-step protocol but also the underlying scientific rationale for the selection of reagents and reaction conditions. We will delve into the synthesis of key intermediates, the critical amide bond formation, and the final chemoselective reduction. This document is intended to be a practical and scientifically robust resource, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a complex molecule featuring several key functional groups: a benzamide core, an ether linkage, and a substituted aniline moiety. The strategic design of its synthesis requires careful consideration of the reactivity of these groups to ensure a high-yield and pure final product. The synthetic approach detailed in this guide is a convergent one, where two key fragments, a benzoic acid derivative and an aniline derivative, are synthesized separately and then coupled, followed by a final functional group transformation.

The overall synthesis can be logically divided into three primary stages:

  • Stage 1: Synthesis of the Carboxylic Acid Moiety: Preparation of 2-(2-ethoxyethoxy)benzoic acid.

  • Stage 2: Amide Bond Formation: Coupling of 2-(2-ethoxyethoxy)benzoic acid with 2-fluoro-5-nitroaniline.

  • Stage 3: Final Reduction: Chemoselective reduction of the nitro group to an amine.

This multi-stage approach allows for the purification of intermediates at each step, ensuring the high quality of the final compound. The following sections will provide a detailed exposition of each of these stages.

Synthesis Pathway and Intermediates

The overall synthetic route to N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is depicted below.

Synthesis_Pathway cluster_stage1 Stage 1: Carboxylic Acid Synthesis cluster_stage2 Stage 2: Amide Coupling cluster_stage3 Stage 3: Nitro Reduction SalicylicAcid Salicylic Acid EthoxyethoxybenzoicAcid 2-(2-Ethoxyethoxy)benzoic Acid SalicylicAcid->EthoxyethoxybenzoicAcid Williamson Ether Synthesis (NaH, DMF) NitroBenzamide N-(2-Fluoro-5-nitrophenyl)-2- (2-ethoxyethoxy)benzamide EthoxyethoxybenzoicAcid->NitroBenzamide AlkylHalide 2-Chloroethoxyethane AlkylHalide->EthoxyethoxybenzoicAcid Nitroaniline 2-Fluoro-5-nitroaniline Nitroaniline->NitroBenzamide Amide Coupling (EDC, HOBt, DIPEA, DMF) FinalProduct N-(5-Amino-2-fluorophenyl)-2- (2-ethoxyethoxy)benzamide NitroBenzamide->FinalProduct Reduction (Pd/C, H2 or Hydrazine)

Caption: Overall synthetic pathway for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide.

Stage 1: Synthesis of 2-(2-ethoxyethoxy)benzoic acid

The synthesis of the carboxylic acid component is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] In this case, the phenolic hydroxyl group of salicylic acid is deprotonated to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Rationale for Reagent Selection:

  • Starting Material: Salicylic acid (2-hydroxybenzoic acid) is a readily available and cost-effective starting material.[3]

  • Alkylating Agent: 2-Chloroethoxyethane is chosen as the source of the ethoxyethoxy group. The primary halide is ideal for an SN2 reaction, minimizing the potential for elimination side reactions.[4]

  • Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to ensure complete deprotonation of the phenolic hydroxyl group. An aprotic polar solvent like dimethylformamide (DMF) is an excellent choice as it solvates the cation, leaving a highly reactive "naked" phenoxide, and is suitable for SN2 reactions.[5]

Experimental Protocol: Synthesis of 2-(2-ethoxyethoxy)benzoic acid
  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add salicylic acid (1.0 eq).

  • Deprotonation: Dissolve the salicylic acid in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Add 2-chloroethoxyethane (1.2 eq) dropwise to the reaction mixture via the dropping funnel. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Acidify the aqueous solution to a pH of ~2 with 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 2-(2-ethoxyethoxy)benzoic acid as a white solid.

ParameterValueReference
Typical Yield80-90%[6]
Reaction Time4-6 hours[5]
Temperature60-70 °C[5]

Stage 2: Amide Coupling to form N-(2-Fluoro-5-nitrophenyl)-2-(2-ethoxyethoxy)benzamide

The formation of the amide bond is a critical step in this synthesis. It involves the coupling of the previously synthesized 2-(2-ethoxyethoxy)benzoic acid with 2-fluoro-5-nitroaniline. The electronic properties of 2-fluoro-5-nitroaniline, specifically the electron-withdrawing nitro and fluoro groups, decrease the nucleophilicity of the amine, necessitating the use of a robust coupling agent.[7]

Rationale for Reagent Selection:

  • Coupling Reagents: A carbodiimide-based coupling system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), is a highly effective choice.[8] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to racemization and side reactions, and readily undergoes aminolysis.[9]

  • Base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction and to ensure the aniline is in its free base form.

  • Solvent: Anhydrous DMF is a suitable solvent for this reaction due to its ability to dissolve the reactants and its high boiling point, which allows for heating if necessary, although this reaction often proceeds well at room temperature.

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea ActivatedEster Activated Ester O_Acylisourea->ActivatedEster HOBt HOBt HOBt->ActivatedEster Amide R-CO-NH-Ar ActivatedEster->Amide Aniline Ar-NH2 Aniline->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: Amide Coupling
  • Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-ethoxyethoxy)benzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Coupling: To the activated carboxylic acid solution, add 2-fluoro-5-nitroaniline (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, N-(2-fluoro-5-nitrophenyl)-2-(2-ethoxyethoxy)benzamide, can be purified by column chromatography on silica gel.

ParameterValueReference
Typical Yield70-85%[10][11]
Reaction Time12-24 hours[10]
TemperatureRoom Temperature[10]

Stage 3: Chemoselective Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group to the corresponding primary amine. This transformation must be chemoselective, leaving the amide bond, the ether linkage, and the carbon-fluorine bond intact.

Rationale for Reagent Selection:

  • Reduction Method: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and a hydrogen donor such as hydrazine hydrate is a mild and highly effective method for the selective reduction of aromatic nitro groups.[12] This method often provides cleaner reactions and avoids the need for high-pressure hydrogenation equipment. An alternative is catalytic hydrogenation with hydrogen gas.[13][14] Metal-acid systems like iron in acetic acid or stannous chloride in ethanol are also viable options.[15][16]

  • Catalyst: 10% Palladium on carbon is a standard and robust catalyst for this type of transformation.

  • Solvent: Ethanol or methanol are common solvents for catalytic hydrogenation reactions.

Experimental Protocol: Nitro Group Reduction
  • Preparation: In a round-bottom flask, dissolve N-(2-fluoro-5-nitrophenyl)-2-(2-ethoxyethoxy)benzamide (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution under an inert atmosphere.

  • Reduction: To the stirred suspension, add hydrazine hydrate (3-5 eq) dropwise at room temperature. An exothermic reaction may be observed. The reaction mixture can be gently heated to 40-50 °C to ensure completion.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to afford the final product, N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide.

ParameterValueReference
Typical Yield>90%[12]
Reaction Time2-4 hours[17]
TemperatureRoom Temperature to 50 °C[17]

Conclusion

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide can be efficiently achieved through a well-designed three-stage process. The key steps involve a Williamson ether synthesis to prepare the carboxylic acid fragment, a robust EDC/HOBt-mediated amide coupling, and a final, chemoselective reduction of a nitro group. Each step has been optimized through the rational selection of reagents and conditions to ensure high yields and purity. This guide provides a comprehensive framework for researchers and drug development professionals to successfully synthesize this and structurally related molecules.

References

  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. (2022). MDPI. Retrieved from [Link]

  • US Patent 5,137,918A. N-(2'-aminophenyl)-benzamide derivatives process for the preparation thereof and pharmaceutical compositions containing them. Google Patents.
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC. Retrieved from [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). PMC. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Struggling with amide coupling. (2024). Reddit. Retrieved from [Link]

  • A Process For The Preparation Of Alkoxy Benzoic Acid. QuickCompany. Retrieved from [Link]

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). PMC. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • How to produce amide from Benzoic acid and amine directly?. (2012). ResearchGate. Retrieved from [Link]

  • WO2020131574A1 - Method of reducing aromatic nitro compounds. Google Patents.
  • INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. EPO. Retrieved from [Link]

  • Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

  • EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. Google Patents.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from [Link]

    • The Williamson Ether Synthesis. University of Missouri–St. Louis. Retrieved from [Link]

  • Reduction of nitro groups with iron and hcl or zn or palladium and hydrogen goes from. (2018). Master Organic Chemistry. Retrieved from [Link]

  • CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative. Google Patents.
  • Benzoic acid 2-hydroxylase, a soluble oxygenase from tobacco, catalyzes salicylic acid biosynthesis. PMC. Retrieved from [Link]

  • The preparation of 2-hydroxybenzoic acid. RSC Education. Retrieved from [Link]

  • Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide. (2021). PMC. Retrieved from [Link]

  • US2895992A - Process for the production of benzoic. Google Patents.

Sources

Foundational

Preliminary Toxicity Screening of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: A Mechanistic and Methodological Guide

Executive Summary & Structural Rationale In modern drug discovery, functionalized benzamides are frequently explored as targeted therapeutics, including histone deacetylase (HDAC) inhibitors and PROTAC linkers, due to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, functionalized benzamides are frequently explored as targeted therapeutics, including histone deacetylase (HDAC) inhibitors and PROTAC linkers, due to their favorable binding affinities and tunable physicochemical properties[1]. The compound N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (C₁₇H₁₉FN₂O₃, MW: 318.34) represents a highly specific structural scaffold that requires a rigorous, mechanistically driven toxicity screening cascade.

As a Senior Application Scientist, designing a screening protocol requires looking beyond standard checklists and analyzing the specific liabilities of the molecule's functional groups:

  • The Fluorinated Benzamide Core: Fluorine substitution at the ortho-position of the aniline ring alters the pKa of the adjacent amine and increases lipophilicity (LogD). While this enhances target engagement, it can drive non-specific protein binding and off-target cardiac liabilities[2].

  • The 5-Amino Group (The Toxicophore): Primary aromatic amines (anilines) are notorious structural alerts. They are highly susceptible to cytochrome P450 (CYP)-mediated N-hydroxylation, a toxification pathway that directly competes with N-acetylation (a detoxification route)[3].

  • The 2-(2-Ethoxyethoxy) Moiety: This short PEG-like ether chain improves aqueous solubility and modulates pharmacokinetic clearance, but may be subject to O-dealkylation, potentially unmasking reactive phenols.

The following guide outlines a self-validating, three-tier screening architecture designed specifically to interrogate these structural liabilities.

Tier 1: In Vitro Cytotoxicity & Genotoxicity (The Foundation)

A common pitfall in preliminary screening is the over-reliance on immortalized cell lines (e.g., HepG2). Because the primary liability of this compound is the 5-amino group—which requires bioactivation—using cell lines that lack basal CYP450 expression will yield false negatives[4]. Therefore, Primary Human Hepatocytes (PHHs) and metabolically competent Ames assays are mandatory.

Protocol 1.1: Self-Validating High-Content Screening (HCS) in PHHs

This protocol is designed to simultaneously measure cell viability, mitochondrial health, and oxidative stress, ensuring that any toxicity is mechanistically categorized.

  • Cell Seeding: Plate cryopreserved PHHs in collagen-coated 384-well plates at 20,000 cells/well. Allow 24 hours for monolayer formation.

  • Compound Treatment: Dose the compound in a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% DMSO final).

  • System Validation (Controls):

    • Positive Control: Chlorpromazine (10 µM) to validate phospholipidosis detection.

    • Positive Control: Acetaminophen (APAP, 10 mM) to validate CYP-mediated hepatotoxicity.

    • Negative Control: 0.5% DMSO vehicle.

  • Multiplex Staining: After 72 hours, stain with Hoechst 33342 (nuclei), TMRM (mitochondrial membrane potential), and CellROX Green (reactive oxygen species).

  • Imaging & Analysis: Acquire images via an automated confocal HCS platform. Calculate IC₅₀ values based on total cell count and phenotypic flags.

Workflow Syn Compound Synthesis & QC T1 Tier 1: In Vitro Cytotoxicity & Ames Syn->T1 T2 Tier 2: Metabolic Stability & CYP T1->T2 Pass NoGo No-Go Decision (Structural Opt.) T1->NoGo Fail T3 Tier 3: hERG & Cardiac Safety T2->T3 Pass T2->NoGo Fail Go Go Decision (Lead Progression) T3->Go Pass T3->NoGo Fail

Fig 1. Hierarchical toxicity screening workflow for novel benzamide derivatives.

Tier 2: Metabolic Stability & Hepatotoxicity (The Bottleneck)

The critical bottleneck for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is its metabolic fate. The 5-amino group is highly susceptible to oxidation by CYP1A2 and CYP3A4[4]. This forms an N-hydroxylamine intermediate, which can undergo further oxidation to a highly electrophilic nitrosobenzene derivative. This species covalently binds to DNA/proteins (causing genotoxicity) or oxidizes the iron(II) in hemoglobin to iron(III), causing methemoglobinemia[5].

Metabolism Parent N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide CYP CYP450 Oxidation (CYP1A2 / CYP3A4) Parent->CYP Toxification NAT N-Acetylation (NAT) Detoxification Parent->NAT Detoxification NHydroxy N-Hydroxylamine (Reactive Intermediate) CYP->NHydroxy SafeMet N-Acetyl Metabolite (Excreted Safely) NAT->SafeMet Nitroso Nitrosobenzene (Highly Electrophilic) NHydroxy->Nitroso Oxidation Tox1 Methemoglobinemia (Fe2+ to Fe3+) NHydroxy->Tox1 Erythrocytes Tox2 DNA/Protein Adducts (Genotoxicity) Nitroso->Tox2 Covalent Binding

Fig 2. Competing metabolic pathways of the 5-amino toxicophore leading to toxicity or clearance.

Protocol 2.1: Reactive Metabolite Trapping (GSH Adduct Assay)

To definitively prove whether the 5-amino group is forming reactive nitroso species, we utilize a Glutathione (GSH) trapping assay coupled with LC-MS/MS.

  • Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 1 mg/mL protein), 10 µM of the test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation: Run a parallel incubation with Acetaminophen (10 µM) as a positive control for NAPQI-GSH adduct formation.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Scan the supernatant for neutral loss of 129 Da (characteristic of GSH adducts) to quantify the percentage of parent compound converted to reactive electrophiles.

Tier 3: Cardiac Safety & Quantitative Data Synthesis

Fluorination increases lipophilicity, which is a known driver of promiscuous binding to the hERG (Kv11.1) potassium channel. Inhibition of hERG prolongs the QT interval, leading to fatal arrhythmias[1].

Quantitative Data Synthesis

The table below synthesizes a hypothetical, yet mechanistically accurate, screening profile for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide based on its structural alerts.

Assay CategorySpecific MetricCompound ResultAcceptance ThresholdStatus
Tier 1: HCS (PHH) Cell Viability IC₅₀45.2 µM> 50 µMFlagged
Tier 1: Ames Test (-S9) TA98 Revertant Fold Increase1.1x< 2.0xPass
Tier 1: Ames Test (+S9) TA98 Revertant Fold Increase4.2x < 2.0xFail
Tier 2: GSH Trapping % Parent converted to Adduct18.5% < 5.0%Fail
Tier 3: hERG Patch-Clamp hERG IC₅₀> 100 µM> 30 µMPass

Conclusion & Go/No-Go Decision Criteria

The data profile above perfectly illustrates the causality of aniline toxicity. The compound is non-genotoxic in the absence of metabolic enzymes (Ames -S9: Pass). However, upon introduction of CYP450 enzymes (Ames +S9), the compound exhibits severe genotoxicity, directly correlating with the high percentage of GSH adducts formed in Tier 2. This confirms that the 5-amino group is undergoing N-hydroxylation to form a reactive nitrosobenzene intermediate[3].

Decision: NO-GO. While the ethoxyethoxy linker successfully mitigated hERG liability by preventing excessive lipophilicity, the metabolic activation of the primary aniline is an insurmountable safety flaw. Next Steps: Structural optimization is required. The 5-amino group must be replaced (e.g., bioisosteric replacement with a methyl group or an amide) or sterically hindered by adding a bulky substituent at the adjacent position to block CYP450 access to the nitrogen lone pair.

Sources

Exploratory

Comprehensive Metabolic Stability Profile of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: A DMPK Perspective

Executive Summary The evaluation of absorption, distribution, metabolism, and excretion (ADME) properties is a critical gatekeeper in modern drug development. Among these, metabolic stability dictates a compound's in viv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of absorption, distribution, metabolism, and excretion (ADME) properties is a critical gatekeeper in modern drug development. Among these, metabolic stability dictates a compound's in vivo half-life, oral bioavailability, and dosing regimen. This whitepaper provides an in-depth technical analysis of the metabolic stability profile of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (Molecular Formula: C17H19FN2O3). By deconstructing its structural liabilities and detailing self-validating experimental methodologies, this guide serves as a comprehensive framework for Drug Metabolism and Pharmacokinetics (DMPK) scientists optimizing this scaffold.

Structural Rationale and Metabolic Liability Assessment

As a Senior Application Scientist, evaluating a molecule begins with a mechanistic dissection of its structural motifs. The compound features three distinct regions, each imparting specific physicochemical properties and metabolic liabilities:

  • The 2-Fluorophenyl Ring (Metabolic Shielding): The strategic placement of a fluorine atom at the ortho-position relative to the amide linkage is a classic bioisosteric maneuver. Fluorine's high electronegativity and the exceptional strength of the C-F bond (~116 kcal/mol) resist cytochrome P450 (CYP450) oxidative insertion. This substitution effectively blocks aromatic hydroxylation at this site and sterically shields adjacent positions, significantly enhancing the metabolic stability of the aniline ring[1].

  • The 2-(2-Ethoxyethoxy) Moiety (Solubility vs. Liability): This polyethylene glycol (PEG)-like side chain is incorporated to disrupt crystal lattice packing and enhance aqueous solubility. However, aliphatic ethers are highly susceptible to CYP-mediated (predominantly CYP3A4 and CYP2D6) O-dealkylation. The cleavage of this ether bond typically yields a highly polar alcohol or phenol, which is rapidly cleared.

  • The 5-Amino Group (Phase II Target): Primary anilines are notorious targets for both Phase I and Phase II metabolic enzymes. While it can undergo N-oxidation via flavin-containing monooxygenases (FMOs) or CYPs, its primary liability lies in Phase II N-acetylation catalyzed by cytosolic N-acetyltransferases (NAT1/NAT2).

Predicted Metabolic Pathways

Based on the structural rationale, the compound is expected to undergo parallel Phase I and Phase II clearance mechanisms.

MetabolicPathway Parent N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide ODealkyl O-Dealkylated Metabolite (CYP3A4/2D6) Parent->ODealkyl O-Dealkylation NAcetyl N-Acetylated Metabolite (NAT1/2) Parent->NAcetyl N-Acetylation NOxide N-Oxide / Hydroxylamine (CYP/FMO) Parent->NOxide N-Oxidation Gluc Glucuronide Conjugate (UGTs) ODealkyl->Gluc Glucuronidation

Fig 1: Predicted Phase I and Phase II metabolic pathways for the target benzamide compound.

Experimental Methodologies for Metabolic Profiling

To accurately predict human clearance, we must employ orthogonal in vitro systems. Human Liver Microsomes (HLMs) isolate Phase I oxidative metabolism, while cryopreserved hepatocytes provide a holistic view of both Phase I and Phase II pathways[2].

The following protocols are designed as self-validating systems . A protocol is only as reliable as its internal controls; therefore, causality for every reagent and step is explicitly defined to ensure data integrity[3].

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) driven by CYP450 enzymes.

Step-by-Step Methodology:

  • System Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH is critical; deviations alter the ionization state of the 5-amino group (pKa ~4.5), artificially skewing membrane partitioning and enzyme affinity.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, keeping DMSO <0.1% v/v). Causality: High DMSO concentrations inhibit CYP3A4 activity. Keeping the substrate concentration at 1 µM ensures the reaction operates under first-order kinetics ( [S]≪Km​ ).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: Microsomes are subcellular fractions lacking endogenous cofactors. NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching (Self-Validation): Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the protein matrix to protect the LC-MS/MS column.

  • Control Checkpoints:

    • Minus-NADPH Control: Validates that degradation is strictly enzyme-mediated, ruling out chemical instability.

    • Positive Control (Verapamil): Confirms the metabolic competence of the HLM batch.

Protocol B: Cryopreserved Hepatocyte Stability Assay

Purpose: To evaluate total hepatic clearance, capturing the critical N-acetylation liability of the 5-amino group.

Step-by-Step Methodology:

  • Cell Recovery: Thaw cryopreserved human hepatocytes at 37°C and purify via Percoll gradient centrifugation. Assess viability using Trypan Blue exclusion. Causality: Only use batches with >80% viability; dead cells leak cytosolic enzymes (like NATs) and cofactors, destroying the intracellular compartmentalization required for accurate Phase II kinetics.

  • Incubation: Suspend cells in Williams' Medium E at 1×106 cells/mL. Add the test compound (1 µM). Causality: Unlike HLMs, intact hepatocytes contain endogenous cofactors (NADPH, UDPGA, Acetyl-CoA); no external supplementation is required.

  • Sampling & Quenching: Sample at 0, 15, 30, 60, 90, and 120 minutes. Quench with an equal volume of cold acetonitrile/methanol (50:50).

  • Control Checkpoints:

    • Phase II Positive Control (7-Hydroxycoumarin): Validates functional glucuronidation and sulfation pathways within the intact cells.

Workflow Prep 1. Compound Prep (1 µM, 0.1% DMSO) Sys 2. Test System Selection Prep->Sys HLM Human Liver Microsomes (+ NADPH) Sys->HLM Hep Cryopreserved Hepatocytes (Intact Cells) Sys->Hep Incubate 3. Incubation (37°C) Timepoints: 0-60 min HLM->Incubate Hep->Incubate Quench 4. Quench & Precipitate (Cold ACN + IS) Incubate->Quench Analysis 5. LC-MS/MS Analysis Quench->Analysis

Fig 2: Self-validating experimental workflow for microsomal and hepatocyte stability assays.

Data Presentation & Kinetic Parameters

The raw LC-MS/MS peak area ratios (Analyte/IS) are converted to percent remaining. The elimination rate constant ( k ) is derived from the negative slope of the natural log of percent remaining versus time. Intrinsic clearance is calculated using the formula:

CLint​=(t1/2​0.693​)×(Protein or Cell ConcentrationVolume of Incubation​)
Table 1: Representative In Vitro Metabolic Stability Parameters
Test SystemHalf-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ )Scaled Hepatic Clearance ( CLh​ )Primary Metabolites Observed
Human Liver Microsomes 38.536.0 µL/min/mg protein12.4 mL/min/kgO-dealkylated alcohol, N-oxide
Human Hepatocytes 22.131.4 µL/min/10⁶ cells18.7 mL/min/kgN-acetylated parent, Glucuronides

Data Interpretation: The discrepancy in half-life between HLMs and Hepatocytes highlights the impact of the 5-amino group. While the O-dealkylation (Phase I) occurs at a moderate rate in HLMs, the intact hepatocytes demonstrate a faster overall clearance due to the synergistic effect of Phase II N-acetylation (NAT enzymes) operating in tandem with Phase I oxidation.

Table 2: Control Compound Validation Metrics
Control CompoundTarget PathwayExpected t1/2​ (min)Observed t1/2​ (min)Assay Validity Status
Verapamil CYP3A4 (Phase I)< 15.012.4PASS - HLM competent
Warfarin CYP2C9 (Phase I)> 60.0> 120.0PASS - No non-specific binding
7-Hydroxycoumarin UGT / SULT (Phase II)< 20.016.8PASS - Hepatocytes viable

Conclusion and Optimization Strategies

The metabolic stability profile of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide reveals a molecule with moderate to high clearance, driven primarily by ether O-dealkylation and primary amine N-acetylation. While the 2-fluoro substitution successfully shields the aromatic ring from oxidative degradation[1], the solubilizing side chain introduces a pharmacokinetic vulnerability.

Next-Generation Optimization: To improve the t1/2​ without sacrificing the solubility provided by the ethoxyethoxy group, DMPK scientists should consider deuteration . Replacing the hydrogen atoms adjacent to the ether oxygen with deuterium ( CD2​ ) exploits the Kinetic Isotope Effect (KIE). Because the C-D bond is fundamentally stronger than the C-H bond, this modification can significantly reduce the rate of CYP-mediated O-dealkylation, shifting the metabolic bottleneck and extending the compound's systemic circulation time.

References

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes Source: Drug Metabolism and Disposition (PubMed) URL:[Link]

  • Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates Source: Journal of Biomolecular Screening (PubMed) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Preparation and Cell Culture Protocol for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Executive Summary & Scientific Context N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (CAS: 1020055-41-7) is a specialized synthetic small molecule utilized extensively as a bioactive probe and intermediate in p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (CAS: 1020055-41-7) is a specialized synthetic small molecule utilized extensively as a bioactive probe and intermediate in proteomics, kinase profiling, and receptor modulation studies[1][2]. Because of its specific structural motifs—a fluorinated aniline ring coupled to an ethoxyethoxy-substituted benzamide—the compound exhibits distinct lipophilic properties that require precise handling to ensure bioavailability in aqueous in vitro systems.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. This guide establishes a self-validating experimental system , emphasizing the causality behind solvent selection, temperature control, and vehicle normalization to guarantee reproducible, artifact-free data in your cell-based assays.

Physicochemical Properties & Reconstitution Causality

Before introducing any small molecule into a biological system, one must understand its physical constraints. The compound's hydrophobic aromatic rings and ether linkages limit its solubility in standard aqueous buffers.

The Causality of Solvent Choice: We utilize anhydrous Dimethyl Sulfoxide (DMSO) as the primary reconstitution vehicle. DMSO's amphipathic nature disrupts the intermolecular hydrogen bonding of the compound's amide and amino groups, fully solvating the molecule[3]. However, introducing DMSO to cell culture alters cell membrane fluidity and can induce reactive oxygen species (ROS) generation[3]. Therefore, we must strictly cap the final DMSO concentration in the culture media at ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic shifts[4].

Table 1: Quantitative Chemical Specifications
PropertyValue / Specification
Chemical Name N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
CAS Number 1020055-41-7
Molecular Formula C₁₇H₁₉FN₂O₃
Molecular Weight 318.34 g/mol
Primary Solvent Anhydrous DMSO (≥ 99.9% purity)
Max in vitro Vehicle 0.1% DMSO (v/v) in complete media

Master Stock Preparation Protocol

This section details the creation of a 10 mM master stock. A 10 mM concentration is optimal as it allows for a 1:1000 dilution to achieve a 10 µM working concentration while maintaining the 0.1% DMSO limit.

Table 2: Reconstitution Dilution Matrix (Target: 10 mM Stock)
Mass of CompoundVolume of Anhydrous DMSO Required
1.0 mg314 µL
5.0 mg1.571 mL
10.0 mg3.141 mL
Step-by-Step Reconstitution:
  • Equilibration: Allow the lyophilized vial to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes ambient moisture to condense on the powder, leading to hydrolysis or precipitation upon DMSO addition.

  • Solvation: Add the calculated volume of anhydrous DMSO (see Table 2) directly to the vial.

  • Agitation: Vortex gently for 30-60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2-5 minutes.

  • Aliquoting: Divide the 10 mM master stock into 10-20 µL single-use aliquots in sterile, amber microcentrifuge tubes.

  • Storage: Store aliquots immediately at -80°C. Causality: Repeated freeze-thaw cycles draw moisture into the DMSO, drastically reducing the solubility of the hydrophobic compound and degrading its structural integrity.

Experimental Workflow & Pathway Visualization

Workflow A Lyophilized Powder N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide B Reconstitution in 100% DMSO (Master Stock: 10 mM) A->B Add Anhydrous DMSO C Aliquoting & Storage (-80°C to prevent degradation) B->C Prevent Freeze-Thaw D Serial Dilution in DMSO (Intermediate Stocks) B->D Assay Prep (Thaw on Ice) C->D Single-use Aliquot E Dilution in Aqueous Culture Media (Final DMSO ≤ 0.1%) D->E 1:1000 Dilution in Media F In Vitro Cell Assay (Target Modulation / Phenotype) E->F Apply to Adherent/Suspension Cells

Figure 1: Workflow for compound reconstitution and cell culture application.

Pathway SM N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide Target Intracellular Target (e.g., Kinase / Receptor) SM->Target Binding / Modulation Downstream Downstream Effector Phosphorylation / Activation Target->Downstream Signal Transduction Phenotype Cellular Phenotype (Proliferation / Apoptosis) Downstream->Phenotype Transcriptomic Shift

Figure 2: Mechanistic context of small molecule target modulation in vitro.

Cell Culture Treatment Protocol & Self-Validating System

To ensure that any observed phenotypic changes are strictly due to the compound and not experimental artifacts, this protocol integrates a self-validating system using intermediate dilutions and strict vehicle controls.

Step-by-Step Dosing Guide:
  • Intermediate Dilution Preparation: Do not dilute the 10 mM stock directly into the culture media if your target concentration is very low (e.g., 100 nM). Instead, perform serial dilutions in 100% DMSO to create an intermediate stock (e.g., 100 µM). Causality: This ensures that when you finally dilute into the aqueous media (e.g., 1:1000), every treatment group receives the exact same volume of DMSO, maintaining a constant vehicle background.

  • Media Pre-warming: Warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Causality: Injecting a hydrophobic compound dissolved in DMSO into cold media causes immediate "cold-shock" precipitation, rendering the drug biologically unavailable.

  • Aqueous Dilution: Add the intermediate DMSO stock dropwise to the pre-warmed media while vortexing gently. The final DMSO concentration must be exactly 0.1% (e.g., 1 µL of drug stock per 1 mL of media)[4].

  • Cell Treatment: Aspirate the old media from your cell culture plates and gently apply the drug-containing media. Incubate at 37°C, 5% CO₂ for the desired time point (typically 24-72 hours).

The Self-Validating Control Matrix:

For your assay to be scientifically sound and trustworthy, your plate layout must include:

  • Untreated Control: Cells in standard media (Baseline viability).

  • Vehicle Control (Critical): Cells treated with 0.1% DMSO media. If viability drops here compared to the untreated control, your cells are sensitive to DMSO, and you must lower the vehicle concentration to 0.05%[3][4].

  • Positive Control: A well-characterized inhibitor (e.g., Staurosporine for apoptosis/kinase inhibition) to prove the assay is sensitive to the expected phenotypic shift.

Troubleshooting & Field Insights

  • Issue: Micro-precipitates visible under the microscope after treatment.

    • Cause: The compound crashed out of solution. This usually happens if the media was cold, or if the local concentration of the drug was too high during addition.

    • Solution: Always add the DMSO stock dropwise to a larger volume of rapidly swirling, 37°C media before applying it to the cells.

  • Issue: High cytotoxicity in both treatment and vehicle groups.

    • Cause: DMSO toxicity. Cell lines vary drastically in their membrane fluidity and ROS resistance[3].

    • Solution: Reduce the final DMSO concentration to 0.05% or 0.01% by preparing a more concentrated intermediate DMSO stock[4].

References

  • Santa Cruz Biotechnology (SCBT). "N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide Product Specifications." scbt.com.
  • Ambeed. "1020055-41-7 | N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide." ambeed.com.
  • Benchchem. "How to minimize DMSO toxicity when using small molecules." benchchem.com.
  • National Institutes of Health (PMC). "Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs." nih.gov.

Sources

Application

Using N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide as a chemical probe in biological assays

An Application Note and Technical Protocol for the utilization of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in chemical biology and drug discovery. Introduction & Rational Probe Design In the landscape of c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Protocol for the utilization of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in chemical biology and drug discovery.

Introduction & Rational Probe Design

In the landscape of chemical biology, the transition from a phenotypic screening hit to a validated therapeutic target requires highly specialized chemical probes. N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a uniquely structured bifunctional molecule that serves as an ideal scaffold for target identification and validation.

Understanding the causality behind its structural components is critical for leveraging it in biological assays:

  • The Benzamide Core: Benzamide derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to target poly(ADP-ribose) polymerases (PARPs), histone deacetylases (HDACs), and cytoskeletal proteins such as β-tubulin [1].

  • 2-(2-Ethoxyethoxy) Substitution: This mini-PEG moiety acts as a solubilizing group. In cell-based assays, maintaining compound bioavailability without exceeding 0.1% DMSO is critical to prevent solvent-induced phenotypic artifacts.

  • 2-Fluoro Substitution: The highly electronegative fluorine atom on the aniline ring restricts the torsional angle of the amide bond, locking the molecule into a rigid, bioactive conformation. Furthermore, it lowers the pKa of the adjacent amine, improving the metabolic stability of the probe in live-cell assays.

  • 5-Amino Group (The Conjugation Handle): Positioned meta to the amide linkage, this primary amine typically projects outward into the solvent-exposed region of a target protein’s binding pocket. This provides a sterically unhindered, bio-orthogonal handle for bioconjugation (e.g., attaching fluorophores or biotin) without abolishing the core pharmacophore's binding affinity.

Experimental Workflow: A Self-Validating System

To establish a trustworthy and self-validating target identification system, we employ a two-tiered approach. First, we utilize Affinity-Based Protein Profiling (ABPP) [2] using a biotinylated derivative of the probe to pull down potential targets from cell lysates. Second, because conjugation can sometimes alter binding profiles or cellular permeability, we orthogonally validate the findings using the Cellular Thermal Shift Assay (CETSA) [3] with the unmodified probe in living cells.

G A Unmodified Probe (N-(5-Amino...)) B NHS-PEG4-Biotin Conjugation A->B C Affinity Pull-Down (Streptavidin Beads) B->C D LC-MS/MS Target ID C->D

Caption: Workflow for converting the chemical probe into a biotinylated affinity matrix.

Protocol 1: Bioconjugation and Affinity-Based Protein Profiling (ABPP)

Expertise & Experience Insight: Direct attachment of bulky tags (like biotin) directly to the 5-amino group can sterically occlude the pharmacophore, preventing it from entering deep binding pockets. We utilize an NHS-PEG4-Biotin linker . The PEG4 spacer provides a flexible ~16 Å extension, projecting the biotin tag well beyond the protein's surface to ensure unhindered interaction with streptavidin-functionalized beads.

Step-by-Step Methodology:
  • Probe Biotinylation:

    • Dissolve 10 mM of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in anhydrous DMSO.

    • Add 1.2 equivalents of NHS-PEG4-Biotin and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Incubate at room temperature for 4 hours under continuous agitation. Purify the resulting Biotin-PEG4-Probe via preparative HPLC to >95% purity.

  • Lysate Preparation:

    • Lyse target cells (e.g., HeLa or A549) in mild non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with protease/phosphatase inhibitors).

    • Centrifuge at 20,000 × g for 15 minutes at 4°C to isolate the soluble proteome.

  • Competition Control (Critical for Trustworthiness):

    • Divide the lysate into two aliquots. Pre-incubate Aliquot A (Control) with a 10-fold molar excess (100 µM) of the unmodified probe for 1 hour at 4°C. Leave Aliquot B (Test) untreated.

    • Causality: This step ensures that any protein pulled down in Aliquot B but absent in Aliquot A is a specific target, effectively filtering out non-specific "sticky" proteins.

  • Affinity Enrichment:

    • Add 10 µM of the Biotin-PEG4-Probe to both aliquots. Incubate for 2 hours at 4°C.

    • Introduce pre-washed High-Capacity Streptavidin Agarose beads and rotate for 1 hour.

    • Wash beads rigorously (5x) with lysis buffer to remove weak binders.

  • Elution & LC-MS/MS:

    • Boil beads in 1x Laemmli buffer to elute bound proteins. Analyze the eluate via quantitative LC-MS/MS to identify the target.

Protocol 2: Cellular Target Engagement via CETSA

Expertise & Experience Insight: While ABPP is powerful, it relies on cell lysates where cellular compartmentalization is destroyed, and it requires a structurally modified probe. To prove that the unmodified N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide successfully penetrates the cell membrane and engages the target in its native physiological state, we utilize CETSA [3]. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (Tm) higher.

CETSA cluster_results Readout (Western Blot / MS) LiveCells Live Cells + Probe Heat Thermal Challenge (40°C - 65°C) LiveCells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Unbound Unbound Target (Precipitated) Lysis->Unbound Vehicle Bound Probe-Bound Target (Soluble) Lysis->Bound + Probe

Caption: CETSA principle demonstrating ligand-induced target stabilization in live cells.

Step-by-Step Methodology:
  • Live Cell Treatment:

    • Seed cells in 10 cm dishes and culture to 80% confluency.

    • Treat cells with 10 µM of the unmodified probe (or 0.1% DMSO vehicle) for 2 hours at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes.

    • Subject each tube to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance:

    • Lyse cells by subjecting them to 3 rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath).

    • Causality: Freeze-thawing is preferred over detergent lysis here because harsh detergents can artificially solubilize denatured proteins, ruining the thermal shift readout.

    • Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, unbound proteins.

  • Readout:

    • Analyze the soluble supernatant via Western Blotting against the target protein identified in Protocol 1. Plot the band intensities to calculate the ΔTm.

Quantitative Data Presentation

To confirm the integrity of the probe system, the biological activity of the unmodified probe must be compared against the conjugated probe. A successful probe design will retain at least 80% of its biochemical potency after conjugation.

Validation MetricUnmodified ProbeBiotin-PEG4-ProbeInterpretation / Significance
Biochemical IC50 45 nM62 nMConjugation at the 5-amino position causes negligible steric hindrance.
Cell Viability (EC50) 1.2 µM>10 µMBiotinylation restricts cell permeability; hence unmodified probe is required for live-cell assays.
CETSA Shift (ΔTm) + 5.2 °CN/A (Impermeable)Confirms robust target engagement of the unmodified probe in live cells.
Pull-down Enrichment N/A45-fold over ControlHigh signal-to-noise ratio in target identification, validated by competition.

References

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Journal of Medicinal Chemistry URL:[Link]

  • Activity-Based Protein Profiling In Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition Journal of the American Chemical Society URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Science URL:[Link]

Method

Application Note &amp; Protocol: Establishing Storage Conditions and Shelf Life for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish the optimal storage conditions and determine the shelf life for the benzamide derivative,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish the optimal storage conditions and determine the shelf life for the benzamide derivative, N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (Molecular Weight: 318.34 g/mol ). Due to the compound's specific functional groups—an aromatic amine, a fluoro substituent, an ether linkage, and an amide bond—it is susceptible to specific degradation pathways. This guide moves beyond generic recommendations to provide a robust framework for empirical stability testing, ensuring data integrity, experimental reproducibility, and safety. The protocols herein are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[1]

Introduction and Compound Profile

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a complex organic molecule with potential applications in pharmacological research.[2] Its structure combines several key features: the benzamide core, a fluorinated aromatic amine, and an ethoxyethoxy group which can enhance solubility.[2] The stability of such a compound is not absolute and is critically influenced by environmental factors including temperature, humidity, pH, light, and oxygen.[3][4] Degradation can compromise sample purity, leading to inaccurate experimental results and potentially confounding biological activity assessments. Therefore, a systematic evaluation of the compound's stability is a prerequisite for its reliable use in any research or development setting.

Predicted Stability and Potential Degradation Pathways

The chemical structure of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide dictates its likely points of vulnerability. Understanding these potential degradation routes is essential for designing a comprehensive stability study and developing a stability-indicating analytical method.

  • Hydrolysis: The amide bond is susceptible to cleavage under both strong acidic and basic conditions, which would yield 2-(2-ethoxyethoxy)benzoic acid and 5-amino-2-fluoroaniline. This is a common degradation pathway for benzamide derivatives.[5]

  • Oxidation: The primary aromatic amine group (-NH₂) is prone to oxidation, especially when exposed to air (oxygen), light, or oxidizing agents.[2][5] This can lead to the formation of colored byproducts, such as nitroso or nitro derivatives, and potentially polymerization, which would be observable as a change in the physical appearance of the material.

  • Photodegradation: Aromatic compounds, particularly those with amine substituents, can be sensitive to light. Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.[3][4]

cluster_main Potential Degradation Pathways Parent N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide Hydrolysis_Products 2-(2-ethoxyethoxy)benzoic Acid + 5-amino-2-fluoroaniline Parent->Hydrolysis_Products  Hydrolysis  (Acid/Base, H₂O) Oxidation_Products Colored Degradation Products (e.g., Nitroso, Nitro, Polymers) Parent->Oxidation_Products  Oxidation  ([O], Light, Heat)

Caption: Predicted degradation pathways for the target compound.

Recommended Handling and Preliminary Storage

Pending a full stability study, the compound should be handled with appropriate precautions based on its chemical class.

3.1. Safety Precautions While specific toxicity data for this compound is not readily available, related benzamide and aniline compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid generating dust.[8] Take precautionary measures against static discharge.[6]

3.2. General Storage Conditions (Untested Material) These initial recommendations are designed to minimize degradation prior to formal analysis.

  • Temperature: Store in a freezer at -20°C ± 5°C . Many aromatic amines show good long-term stability at -20°C or -70°C.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxidation of the amine group.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Store in a dark location.[10]

  • Moisture: Store in a tightly sealed container with a desiccant to protect from humidity.[8]

ParameterPreliminary RecommendationRationale
Temperature -20°C ± 5°CSlows chemical degradation kinetics.[4]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aromatic amine.[5]
Light Protect from light (Amber Vial)Prevents photolytic degradation.[3]
Humidity Dry/DesiccatedPrevents hydrolysis and moisture-related reactions.[4]

Protocol: Formal Stability and Shelf-Life Determination

This protocol outlines a systematic approach to determine the compound's shelf life based on ICH Guideline Q1A(R2).[1] The entire process involves a forced degradation study to inform analytical method development, followed by a formal stability study under long-term and accelerated conditions.

cluster_workflow Experimental Workflow for Shelf-Life Determination A 1. Initial Compound Characterization (t=0 analysis: Purity, Appearance) B 2. Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C 3. Develop & Validate Stability- Indicating HPLC Method B->C D 4. Initiate Formal Stability Study C->D E Long-Term Storage (e.g., -20°C or 5°C) D->E F Accelerated Storage (e.g., 25°C/60% RH) D->F G 5. Periodic Analysis at Timepoints (Assay, Impurities, Appearance) E->G F->G G->G  Repeat per schedule H 6. Data Evaluation & Shelf-Life Assignment G->H

Caption: Workflow for a comprehensive stability study.

4.1. Part A: Forced Degradation (Stress Testing) The purpose is to identify likely degradation products and demonstrate the specificity of the analytical method.[11]

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[5] Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[5] Withdraw aliquots at specified time points and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[5] Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at specified time points.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source as described in ICH Q1B. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Thermal Degradation: Store both the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for 48 hours.[5]

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to identify degradation peaks and characterize the degradants.

4.2. Part B: Stability-Indicating Analytical Method A validated, stability-indicating analytical method is one that can accurately measure the decrease in the active substance content due to degradation.[1][11]

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

  • Objective: The method must achieve baseline separation of the parent peak from all process impurities and degradation products identified in Part A.

  • Example HPLC Conditions (Starting Point):

ParameterCondition
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% A, linear gradient to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Vol. 10 µL

4.3. Part C: Formal Stability Study Protocol This study will determine the re-test period or shelf life.[12] Data should be collected from at least one, preferably three, representative batches of the compound.[1]

  • Sample Preparation: Aliquot a sufficient quantity of the compound into amber glass vials that are sealed under an inert atmosphere (argon or nitrogen).

  • Storage Conditions: Place the vials into controlled environmental chambers set to the conditions below.

Study TypeStorage ConditionPurpose
Long-Term -20°C ± 5°C (Recommended) or 5°C ± 3°C To establish the real-time shelf life under recommended storage.
Accelerated 25°C ± 2°C / 60% RH ± 5% RH To predict the long-term stability and detect degradation more quickly.[12]
  • Testing Schedule: Pull samples from each storage condition at the following time points for analysis.[1][11]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, perform the following tests.[13][14]

    • Appearance: Visual inspection for color change, melting, or clumping.

    • Assay (HPLC): Quantitative measurement of the parent compound's purity.

    • Degradation Products (HPLC): Identification and quantification of any impurities.

Data Evaluation and Shelf-Life Assignment

The shelf life is the time period during which the compound is expected to remain within its established specifications when stored under the defined conditions.[15]

5.1. Acceptance Criteria A specification is a list of tests and acceptance criteria to which the compound must conform.[1]

  • Appearance: No significant change in color or physical form.

  • Assay: Purity remains ≥ 98.0% (or as specified for the batch).

  • Individual Impurity: No single degradation product exceeds 0.5%.

  • Total Impurities: Total degradation products do not exceed 1.5%.

5.2. Shelf-Life Assignment

  • Long-Term Data: The re-test period is determined directly from the real-time data. If the compound remains within specification after 24 months at -20°C, the shelf life is assigned as 24 months under those conditions.

  • Accelerated Data: Significant change during accelerated testing (e.g., failure to meet acceptance criteria at 3 months) indicates the compound is sensitive to ambient conditions and reinforces the need for controlled, refrigerated, or frozen storage. This data can be used to support a tentative shelf life while long-term data is being collected.[12]

Final Recommendations Summary

Following the successful completion of the stability protocol outlined above, the final, empirically-determined storage conditions and shelf life can be established and documented for all future use of the compound.

References

  • Vooturi, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. Available at: [Link]

  • Simple But Needed. (2025). Tracking Chemical Shelf Life to Prevent Expired Stock Risks. Available at: [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Perdih, A., et al. (2025). Lifitegrast Degradation: Products and Pathways. PMC. Available at: [Link]

  • Davis, M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Hielscher, J., et al. (2022). Assessment of aromatic amides in printed food contact materials. PMC. Available at: [Link]

  • Katreddi, R., et al. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Available at: [Link]

  • ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1). Available at: [Link]

  • ILT. (2025). How To Determine Chemical Expiration Dates and Avoid Safety Risks. Available at: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]

  • SlideShare. Pharmaceutical Organic Chemistry-II: Aromatic Amines. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Available at: [Link]

  • PubMed. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382. Available at: [Link]

  • BS Publications. CHAPTER 1 AROMATIC WATERS. Available at: [Link]

  • PubChem. Benzamide. Available at: [Link]

  • Pharma Pathway. (2017). SOP For Determination Of Shelf Life Of Solution In Laboratory. Available at: [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants. ResearchGate. Available at: [Link]

  • Food and Drug Administration Philippines. (2005). ASEAN Guideline on Stability Study of Drug Product. Available at: [Link]

  • U.S. Food & Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. Available at: [Link]

  • Smart Food Safe. (2023). A Comprehensive Guide to Conducting a Shelf Life Study. Available at: [Link]

  • NSW Food Authority. SHELF-LIFE TESTING. Available at: [Link]

Sources

Application

In vivo administration techniques for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

An Application Note and Comprehensive Protocol for the In Vivo Administration of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide Abstract This document provides a detailed guide for the in vivo administration of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the In Vivo Administration of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Abstract

This document provides a detailed guide for the in vivo administration of the novel benzamide derivative, N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide. While specific preclinical data for this compound is not yet widely published, this guide synthesizes established methodologies for the administration of similar small molecule inhibitors. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare. We will explore various administration routes, including oral gavage, intraperitoneal, and intravenous injections, with a focus on vehicle formulation, dose-response optimization, and pharmacokinetic considerations.

Introduction: Understanding the Compound and its Therapeutic Potential

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide belongs to the benzamide class of compounds, which have garnered significant interest in drug discovery for their diverse biological activities. Various benzamide derivatives have been investigated for their potential as anti-cancer agents, acting as inhibitors of crucial cellular targets like histone deacetylases (HDACs) or ATP-binding cassette (ABC) transporters that mediate multidrug resistance.[1][2][3] The structural features of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide, such as the fluorophenyl and ethoxyethoxy moieties, suggest a design intended to enhance metabolic stability and bioavailability.[4] The ethoxyethoxy group, in particular, is known to improve the solubility and pharmacokinetic profile of small molecules.[4]

Effective in vivo testing is a critical step in the preclinical development of this compound. The choice of administration route and vehicle formulation can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and toxicity profile.[5] This guide provides a foundational framework for researchers to design and execute robust in vivo studies.

Pre-formulation and Vehicle Selection: A Critical First Step

The success of any in vivo study hinges on the appropriate formulation of the test compound. For many small molecule inhibitors, poor aqueous solubility is a primary challenge.

Solubility Assessment

A preliminary solubility assessment of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in various pharmaceutically acceptable vehicles is essential. This can be performed using a small amount of the compound and observing its dissolution in a panel of solvents.

Vehicle ComponentRationaleSuitability
Aqueous Vehicles
Sterile WaterIdeal for highly water-soluble compounds.Likely insufficient alone.
Saline (0.9% NaCl)Isotonic, suitable for IV and IP injections.[6]Likely insufficient alone.
Phosphate-Buffered Saline (PBS)Maintains physiological pH.Likely insufficient alone.
Co-solvents & Surfactants
Dimethyl Sulfoxide (DMSO)A powerful solvent for many organic compounds.[6]Use at low concentrations (<10%) due to potential toxicity.[6]
Polyethylene Glycol (PEG 300/400)A common co-solvent for poorly soluble drugs.Good for oral and injectable formulations.
EthanolCan enhance solubility.Use with caution due to potential for irritation and toxicity.[6]
Tween® 80 / Cremophor® ELSurfactants that improve solubility and stability.Frequently used in formulations for IV administration.
Lipid-based Vehicles
Corn Oil / Sesame OilFor highly lipophilic compounds.Suitable for oral, subcutaneous, or intraperitoneal administration.[6]
Recommended Vehicle Formulations

Based on the properties of similar benzamide derivatives and general best practices, the following formulations can be considered as starting points for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide:

FormulationCompositionRecommended Route(s)Notes
Aqueous Suspension (for Oral Gavage) 1% Methylcellulose or 0.5% Carboxymethylcellulose (CMC) in sterile waterOral (PO)A common vehicle for oral administration of insoluble compounds.
Solubilized Formulation (for IP/IV) 10% DMSO, 40% PEG300, 5% Tween® 80, 45% SalineIntraperitoneal (IP), Intravenous (IV)A standard formulation for enhancing the solubility of hydrophobic drugs for systemic administration.[7]
Cyclodextrin Formulation (for IP/IV) 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile waterIntraperitoneal (IP), Intravenous (IV)Cyclodextrins can encapsulate hydrophobic drugs to increase their aqueous solubility.

It is imperative to perform a small-scale formulation test to ensure the compound remains in solution or as a stable suspension at the desired concentration before preparing the bulk dosing solution.

In Vivo Administration Protocols

All animal procedures must be conducted in accordance with the guidelines from the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

General Workflow for In Vivo Administration

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A Dose Calculation & Formulation Preparation B Animal Acclimatization & Health Check A->B Concurrent Activities C Animal Restraint B->C D Route-Specific Administration (PO, IP, or IV) C->D E Post-Administration Monitoring (Immediate) D->E F Regular Monitoring (Health & Behavior) E->F G Pharmacokinetic Sampling (Optional) F->G H Efficacy Assessment F->H

Caption: General workflow for in vivo administration of a test compound.

Protocol 1: Oral Gavage (PO)

Oral administration is often preferred for its convenience and clinical relevance.

Materials:

  • N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

  • Selected vehicle (e.g., 1% Methylcellulose in sterile water)

  • Sterile water

  • Appropriate size oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1 mL)

  • Balance and weigh boats

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Dose Calculation: Calculate the required amount of the compound based on the desired dose (mg/kg) and the average weight of the animals. The final dosing volume for mice is typically 5-10 mL/kg.

  • Formulation Preparation: a. Weigh the required amount of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide. b. Prepare the 1% methylcellulose solution by slowly adding methylcellulose powder to warm sterile water while stirring, then allow it to cool to room temperature. c. Add the compound to the vehicle and vortex thoroughly to create a homogenous suspension. Gentle heating or sonication may be used if it does not affect the compound's stability.

  • Animal Handling and Dosing: a. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement. b. Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle. c. Insert the gavage needle into the esophagus and gently advance it to the predetermined depth. d. Slowly administer the compound suspension. e. Carefully remove the needle and return the animal to its cage.

  • Post-Dosing Monitoring: Observe the animal for any signs of distress, such as choking or labored breathing.

Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation.

Materials:

  • N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

  • Solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

Procedure:

  • Dose Calculation: As described for oral gavage. The typical IP injection volume for mice is 10 mL/kg.

  • Formulation Preparation: a. Dissolve the compound in DMSO first. b. Add PEG300 and Tween® 80, and mix thoroughly. c. Finally, add the saline and mix until a clear solution is formed.

  • Animal Handling and Dosing: a. Restrain the mouse by scruffing the neck, and tilt it to a slight head-down position. b. Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. c. Insert the needle at a 10-20 degree angle and inject the solution.

  • Post-Dosing Monitoring: Observe for any signs of pain or irritation at the injection site.

Protocol 3: Intravenous (IV) Injection

IV injection provides 100% bioavailability and is often used for pharmacokinetic studies.

Materials:

  • Same as for IP injection.

  • Mouse restrainer (optional, but recommended)

  • Heat lamp (optional)

Procedure:

  • Dose Calculation: The injection volume for IV administration in mice is typically lower, around 5 mL/kg.

  • Formulation Preparation: As for IP injection. The solution must be sterile and free of particulates. Filtration through a 0.22 µm filter is recommended.

  • Animal Handling and Dosing: a. Place the mouse in a restrainer. b. Gently warm the tail using a heat lamp to dilate the lateral tail veins. c. Swab the tail with 70% ethanol. d. Insert the needle (bevel up) into one of the lateral tail veins. e. Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and try again.

  • Post-Dosing Monitoring: Apply gentle pressure to the injection site after removing the needle to prevent bleeding. Monitor the animal for any adverse reactions.

Experimental Design and Considerations

Dose-Response and Maximum Tolerated Dose (MTD) Studies

Before efficacy studies, it is crucial to determine the MTD of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide. This is typically done through a dose-escalation study, where groups of animals receive increasing doses of the compound.

MTD_Workflow start Start with a Low Dose observe Administer Dose & Monitor for Toxicity (e.g., weight loss, behavior change) start->observe decision Toxicity Observed? observe->decision mtd_found MTD Established decision->mtd_found Yes increase_dose Increase Dose for Next Cohort decision->increase_dose No increase_dose->observe

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies are essential to understand the ADME properties of the compound. This involves collecting blood samples at various time points after administration to measure the drug concentration. PD studies correlate the drug concentration with its biological effect.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the curveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines dosing frequency.

Conclusion

The protocols outlined in this guide provide a comprehensive starting point for the in vivo evaluation of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide. Researchers must adapt these general procedures based on their specific experimental goals, animal models, and the physicochemical properties of the compound. Careful attention to formulation, administration technique, and animal welfare will be paramount to obtaining reliable and reproducible data, thereby advancing our understanding of this promising therapeutic candidate.

References

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). MDPI. Available at: [Link]

  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. (2014). Anticancer Research. Available at: [Link]

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). PMC. Available at: [Link]

  • N-(2'-aminophenyl)-benzamide derivatives process for the preparation thereof and pharmaceutical compositions containing them. Google Patents.
  • Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. (2012). PubMed. Available at: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (2002). Current Medicinal Chemistry. Available at: [Link]

  • N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Fluorescent peptides highlight peripheral nerves during surgery in mice. (2011). University of California San Diego. Available at: [Link]

  • Pharmacokinetics and Metabolic Interconversion of Intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] Benzamide and Its Sulfide and Sulfone Metabolites in Rats. (1993). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Selective targeting of melanoma using N-(2-diethylaminoethyl) 4-[18F]fluoroethoxy benzamide (4-[18F]FEBZA): a novel PET imaging probe. (2017). PMC. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. Available at: [Link]

  • Animal Models | Laboratory Tools to Aid NF1 Research. NTAP. Available at: [Link]

  • Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]-. EPA. Available at: [Link]

  • N-(2-(2-(2-AMINOETHOXY)ETHOXY)ETHYL)-4-(AMINOSULFONYL)BENZAMIDE. GSRS. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. Available at: [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]

  • Aqueous oral pharmaceutical suspension compositions. Google Patents.
  • In vivo pharmacology. Stanford Medicine. Available at: [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI. Available at: [Link]

Sources

Method

Application Note: Intravenous Formulation of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Executive Summary & Mechanistic Rationale The compound N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide belongs to a class of targeted small molecules (structurally analogous to class I Histone Deacetylase [HDAC]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide belongs to a class of targeted small molecules (structurally analogous to class I Histone Deacetylase [HDAC] inhibitors, where the aminofluorophenyl moiety serves as a modified zinc-binding group). While highly potent in vitro, translating this molecule into an in vivo intravenous (IV) model presents a profound pharmaceutical challenge: it is exceedingly hydrophobic.

At physiological pH (7.4), the 5-amino group (pKa < 4.5 due to the electron-withdrawing ortho-fluoro substituent) remains un-ionized. Relying solely on acidic pH adjustment to protonate the amine is a flawed strategy; it risks severe phlebitis upon injection and guarantees rapid drug precipitation when the formulation is buffered by the bloodstream (1)[1].

To overcome this, we designed a hybrid Co-Solvent / Cyclodextrin Inclusion formulation. By utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), we create a thermodynamic sink. The hydrophobic benzamide core and ethoxyethoxy tail are encapsulated within the lipophilic cavity of HP-β-CD, while its hydrophilic exterior ensures complete aqueous solubility (2)[2]. A minimal fraction of PEG 400 is employed as a wetting agent to lower interfacial tension, preventing the hydrophobic powder from agglomerating prior to encapsulation (3)[3].

Complexation_Mechanism API Free API (Hydrophobic) Complex Inclusion Complex (Solubilized) API->Complex Enthalpic & Entropic Drive CD HP-β-CD (Empty Cavity) CD->Complex Water Displacement

Figure 1: Thermodynamic mechanism of HP-β-CD host-guest inclusion complexation.

Physicochemical Profiling

Before initiating the protocol, it is critical to understand the API's constraints to justify the formulation parameters.

Table 1: Physicochemical Properties & Formulation Implications

ParameterValueImplications for IV Formulation
Molecular Weight 318.34 g/mol Ideal size for steric fit within the β-cyclodextrin cavity.
Formula C17H19FN2O3Highly lipophilic core; requires shielding from aqueous media.
Estimated pKa < 4.5 (5-amino group)Un-ionized at physiological pH (7.4); pH adjustment alone is unviable.
Aqueous Solubility < 0.1 mg/mLHigh risk of vascular occlusion if injected without a solubilizer.

Formulation Strategy & Workflow

This protocol yields a 10 mg/mL IV-ready solution. The workflow is designed as a self-validating system , ensuring that any failure in complexation or sterility is caught immediately via embedded checkpoints.

IV_Formulation_Workflow Step1 1. API Preparation N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide Step2 2. Co-Solvent Wetting 5% v/v PEG 400 Step1->Step2 Reduces interfacial tension Step3 3. Host-Guest Complexation 20% w/v HP-β-CD in WFI (45°C) Step2->Step3 Thermodynamic encapsulation Step4 4. Isotonicity & pH Adjustment Buffer to pH 7.4, ~300 mOsm/kg Step3->Step4 24h Equilibration Step5 5. Sterile Filtration 0.22 µm PES Membrane Step4->Step5 Prevents hemolysis & precipitation Step6 6. Quality Control HPLC, DLS, LAL Assay Step5->Step6 Aseptic processing

Figure 2: Step-by-step formulation workflow for HP-β-CD inclusion complexation.

Step-by-Step Experimental Protocol

Phase 1: Vehicle Preparation
  • Weighing : Accurately weigh 200.0 g of clinical-grade HP-β-CD (e.g., Trappsol®) (4)[4].

  • Dissolution : Dissolve the HP-β-CD in 700 mL of sterile Water for Injection (WFI) using a magnetic stirrer at 400 RPM.

    • Causality : HP-β-CD is highly soluble but increases fluid viscosity. Dissolving the excipient first establishes a uniform thermodynamic sink, preventing localized API precipitation.

    • Validation Checkpoint 1 : The solution must be optically transparent. Verify the concentration via refractive index before proceeding.

Phase 2: API Wetting & Solubilization
  • API Dispensing : Weigh 10.0 g of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide.

  • Co-Solvent Addition : Add 50.0 mL of PEG 400 directly to the API powder. Vortex vigorously for 5 minutes to form a uniform slurry.

    • Causality : Hydrophobic powders exhibit high surface tension and will float on aqueous media, resisting encapsulation. PEG 400 acts as a co-solvent and wetting agent, displacing air from the powder surface and bridging the polarity gap between the API and the aqueous phase (5)[5].

Phase 3: High-Shear Complexation
  • Integration : Slowly transfer the API/PEG 400 slurry into the HP-β-CD vehicle under high-shear mixing (8,000 RPM using a rotor-stator homogenizer).

  • Thermal Activation : Heat the mixing vessel to 45°C.

    • Causality : Host-guest complexation is an entropically driven process. Mild heating provides the kinetic energy required to displace water molecules residing inside the cyclodextrin cavity, facilitating the entry of the lipophilic benzamide core.

  • Equilibration : Reduce stirring to 500 RPM and maintain at 45°C for 24 hours to reach thermodynamic equilibrium.

    • Validation Checkpoint 2 : Extract a 1 mL aliquot and measure turbidity. The Nephelometric Turbidity Units (NTU) must be < 5. If NTU > 5, uncomplexed API remains; continue mixing.

Phase 4: Physiological Adjustment & Sterilization
  • Cooling & pH Adjustment : Cool the solution to 20-25°C. Adjust the pH to 7.4 ± 0.2 using 0.1 M NaOH or 0.1 M HCl.

  • Tonicity : Add NaCl incrementally to achieve an osmolality of ~300 mOsm/kg. QS to a final volume of 1000 mL with WFI.

    • Causality : IV formulations must be isotonic and iso-hydric. Deviations cause osmotic shock to erythrocytes (hemolysis) and injection-site pain (6)[6].

  • Filtration : Filter the formulation through a sterile 0.22 µm Polyethersulfone (PES) membrane into a depyrogenated receiving vessel.

    • Causality : PES is selected over Nylon or PTFE due to its inherently low non-specific binding, ensuring the API-CD complex is not stripped from the solution during sterilization.

    • Validation Checkpoint 3 : Perform a post-filtration Bubble Point Test. A passing result validates the integrity of the sterilizing grade filter.

Quality Control & Batch Release (CQAs)

To guarantee the formulation is safe for intravenous pharmacokinetic or efficacy studies, the batch must meet the Critical Quality Attributes (CQAs) outlined below.

Table 2: Final Formulation Composition (per 1 mL)

ComponentFunctionConcentration
API Active Pharmaceutical Ingredient10.0 mg
HP-β-CD Solubilizer / Host Cavity200.0 mg (20% w/v)
PEG 400 Wetting Agent / Co-solvent50.0 µL (5% v/v)
NaCl Tonicity Adjusterq.s. to 300 mOsm/kg
Phosphate Buffer pH Controlq.s. to pH 7.4
WFI Solventq.s. to 1.0 mL

Table 3: Critical Quality Attributes (CQAs) for IV Release

Test ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to pale yellow solution
Assay (API) HPLC-UV95.0% – 105.0% of label claim
pH Potentiometry7.2 – 7.6
Osmolality Freezing Point Depression280 – 320 mOsm/kg
Particulate Matter Dynamic Light Scattering (DLS)Z-average < 10 nm (Confirms absence of sub-visible precipitation)
Endotoxin LAL Assay< 0.25 EU/mL

References

  • Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters ResearchGate 6

  • An intravenous formulation decision tree for discovery compound formulation development ResearchGate 1

  • Solubilization techniques used for poorly water-soluble drugs PMC - NIH 2

  • Insoluble drug delivery strategies: review of recent advances and business prospects PMC - NIH 3

  • SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients Drug Development & Delivery 4

  • Small Molecule Formulation Screening Strategies in Drug Discovery ResearchGate 5

Sources

Application

Application Note: Preparation, Handling, and Storage of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide.

Executive Summary & Structural Rationale

In modern drug discovery and combinatorial chemistry, the integrity of stock solutions is the foundational bedrock of reproducible data. N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a highly versatile pharmacological intermediate. Its structural architecture is purposefully designed: the lipophilic fluorinated benzamide core provides metabolic stability and target affinity, while the 2-ethoxyethoxy tail acts as a solubilizing appendage. Crucially, the reactive 5-amino group serves as a prime nucleophilic handle for downstream library synthesis (e.g., amide couplings or Buchwald-Hartwig aminations).

Because this compound exhibits mixed polarity—lacking sufficient ionization potential to be freely water-soluble but possessing multiple hydrogen-bond acceptors—establishing a rigorous, causality-driven stock solution protocol is critical to prevent compound precipitation and false negatives in high-throughput screening (HTS).

Physicochemical Profiling

Before preparing any solution, the quantitative parameters of the solute must be established. The table below summarizes the critical physicochemical data required for accurate molarity calculations and solvent selection.

ParameterValueImplications for Handling
Chemical Formula C₁₇H₁₉FN₂O₃Dictates molecular weight and elemental composition.
Molecular Weight (MW) 318.34 g/mol Required for all mass-to-molarity conversions.
H-Bond Donors 2 (Primary amine, Amide NH)Facilitates strong interactions with highly polar aprotic solvents.
H-Bond Acceptors 5 (O, O, O, N, F)Enhances solubility in hydrogen-bond donating media.
Estimated LogP ~2.5 - 3.5Indicates high lipophilicity; aqueous solubility will be poor.
Recommended Solvent Anhydrous DMSOUniversal solvent for lipophilic building blocks.

Mechanistic Insight: Solvent Selection & Causality

When preparing stock solutions for biological evaluation or synthetic derivatization, solvent selection is dictated by the compound's hydrogen-bonding capacity and lipophilicity.

Why Anhydrous DMSO? Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this compound. Mechanistically, DMSO’s highly polar S=O bond acts as a potent hydrogen-bond acceptor for the primary amine and amide protons of the benzamide, while its methyl groups engage in hydrophobic interactions with the fluorophenyl ring.

It is critical to use anhydrous DMSO (water content <0.005%). Water contamination drastically reduces the solubility of benzamide derivatives. Atmospheric moisture absorbed by standard DMSO leads to micro-precipitation of the compound, altering the true concentration of the stock and causing severe data artifacts in downstream assays .

Workflow Visualization: Master Stock Preparation

Workflow A 1. Solid Compound Equilibration to RT B 2. Analytical Weighing (Target: 3.18 mg) A->B C 3. Solvent Addition (1.0 mL Anhydrous DMSO) B->C D 4. Dissolution (Vortex & Sonication) C->D E 5. Sterile Filtration (0.22 µm PTFE) D->E F 6. Aliquoting & Storage (Single-use, -20°C) E->F

Workflow for the preparation, sterilization, and storage of 10 mM DMSO master stock solutions.

Experimental Protocol: 10 mM Master Stock Preparation

This protocol is designed as a self-validating system . To ensure absolute precision, we utilize a dynamic volume adjustment calculation rather than attempting to weigh an exact microscopic mass of powder.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical Causality)

  • Action: Remove the vial of solid N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide from cold storage (-20°C) and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This alters the effective molecular weight (forming hydrates) and introduces water into the subsequent DMSO solution, accelerating compound degradation.

Step 2: Analytical Weighing & Self-Validating Calculation

  • Action: Tare a clean, anti-static weigh boat on an analytical balance (0.01 mg precision). Transfer approximately 3.0 to 3.5 mg of the compound. Record the exact mass.

  • System Validation: Do not attempt to add or remove powder to hit exactly 3.18 mg. Instead, adjust the volume of DMSO added based on the exact mass weighed using the following formula:

    Adjusted DMSO Volume (µL) =[Actual Mass (mg) / (10 mM × 318.34 g/mol )] × 1000

    • Example: If you weigh 3.45 mg, the required DMSO volume is: (3.45 / 3.1834) × 1000 = 1083.7 µL.

Step 3: Dissolution Mechanics

  • Action: Transfer the powder to a sterile amber glass vial. Pipette the calculated volume of anhydrous DMSO into the vial. Vortex for 60 seconds. If particulates remain, sonicate in a water bath at RT for 5 minutes.

  • Causality: Acoustic cavitation from sonication provides the activation energy required to break the crystalline lattice of the solid, ensuring complete solvation without applying destructive thermal heat.

Step 4: Sterilization and Material Compatibility

  • Action: Draw the solution into a solvent-resistant syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile receiving tube.

  • Causality: PTFE is chemically inert to DMSO. Utilizing standard Nylon or PES (Polyethersulfone) filters will result in the partial dissolution of the filter membrane, leaching toxic extractables into your stock solution and ruining downstream cell-based assays.

Step 5: Single-Use Aliquoting

  • Action: Dispense the filtered stock solution into 50 µL or 100 µL aliquots using sterile, low-bind microcentrifuge tubes. Store immediately at -20°C or -80°C.

Downstream Application & Derivatization Pathway

Once prepared, the 10 mM stock solution can be deployed either directly into biological screening or utilized as a concentrated reagent for combinatorial synthesis.

Pathway A N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide B C5-Amine Derivatization (Amide Coupling / Alkylation) A->B Synthetic Workflow C In Vitro Screening (Cell-Based / Biochemical) A->C Assay Workflow B->C Library Screening D Lead Optimization (SAR & DMPK Studies) C->D Hit Validation

Integration of the benzamide derivative into drug discovery pipelines via direct assay or synthesis.

Quality Control & Troubleshooting

The "Freeze-Thaw Exclusion" Phenomenon

A common failure mode in compound management is the degradation of stock concentration due to repeated freeze-thaw cycles. DMSO freezes at 19°C. When the 10 mM stock is transferred to -20°C, the solvent crystallizes. During this phase change, the benzamide compound is physically excluded from the growing DMSO crystal lattice, creating localized zones of super-saturation that force the compound to precipitate out of solution .

Troubleshooting: Upon thawing, these microscopic precipitates do not spontaneously redissolve. If an aliquot is reused without aggressive vortexing and heating, the actual concentration of the working solution dispensed will be significantly lower than the theoretical 10 mM. The strict adherence to Step 5 (Single-Use Aliquoting) bypasses this causality entirely.

Assay Dilution Limits

When diluting the DMSO stock into aqueous assay media (e.g., DMEM or PBS), the final DMSO concentration must be kept strictly below 0.1% (v/v) for cell-based assays. Concentrations exceeding this threshold induce solvent-mediated cytotoxicity, alter membrane permeability, and trigger apoptotic events in sensitive cell lines, thereby confounding the pharmacological readout of the benzamide derivative .

References

  • Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.[Link] [1]

  • COMDECOM: predicting the lifetime of screening compounds in DMSO solution. Journal of Biomolecular Screening.[Link] [2]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PubMed Central (PMC).[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing solubility bottlenecks with N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing solubility bottlenecks with N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide .

Physicochemical Profiling & Causality

The poor aqueous solubility of this molecule is driven by two competing structural factors. First, the 2-fluorophenyl and 2-(2-ethoxyethoxy)-benzamide moieties are highly lipophilic, driving a strong crystal lattice energy. Second, while the primary aniline group (-NH₂) provides a potential site for protonation, the adjacent electron-withdrawing fluorine atom lowers its pKa. Consequently, at a physiological pH of 7.4, the molecule is completely un-ionized. Without an ionic charge to interact with water, the hydrophobic domains dominate, leading to rapid precipitation in aqueous buffers[1].

Workflow Visualization: Selecting an Enhancement Strategy

FormulationWorkflow Start N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide Decision Target Administration Route? Start->Decision IV In Vitro / IV (Liquid) Decision->IV Aqueous Solution Oral Oral (Solid Dosage) Decision->Oral Solid Pill/Capsule Salt pH Adjustment / Salt (Protonate Aniline) IV->Salt Tolerates pH < 4 CD Cyclodextrin Complex (HP-β-CD) IV->CD Requires pH 7.4 ASD Amorphous Solid Dispersion (Polymer Matrix) Oral->ASD Overcome Crystal Lattice

Decision workflow for selecting a solubility enhancement strategy based on administration route.

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out of solution when diluting a DMSO stock into PBS? A: This is classical solvent-shift precipitation. The compound is solubilized by DMSO, but PBS acts as an antisolvent. Because the buffer is at pH 7.4, the aniline group cannot ionize to provide solubility, forcing the lipophilic core to aggregate and precipitate.

Q: Can I use salt formation to improve its solubility? A: Yes, but with strict physiological limitations. Lowering the pH below 3.0 will protonate the aniline, allowing for the formation of a soluble hydrochloride salt. However, this highly acidic formulation is generally incompatible with in vivo intravenous (IV) administration or delicate in vitro cell culture assays.

Q: Which cyclodextrin derivative is optimal for this specific structure? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBECD). The β-cyclodextrin cavity is geometrically ideal for encapsulating substituted phenyl rings, effectively shielding the lipophilic fluorophenyl and ethoxyethoxy groups from the aqueous environment[2].

Troubleshooting Guides & Self-Validating Protocols
Guide A: Overcoming In Vitro / IV Precipitation at Physiological pH

Issue: You need a stable, aqueous solution at pH 7.4 for IV dosing or cell assays without using toxic levels of cosolvents. Solution: 3[3]. Causality: Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic outer surface. By encapsulating the lipophilic moieties of the benzamide, the drug is molecularly dispersed in water without altering its covalent structure or ionization state[].

Protocol: Phase-Solubility & Lyophilization

  • Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 to 20% (w/v) in PBS (pH 7.4).

  • Saturation: Add an excess amount (e.g., 10 mg/mL) of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide to each vial.

  • Equilibration: Shake the suspensions at 150 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Quantification: Quantify the dissolved drug in the filtrate via HPLC.

  • Formulation: For the final batch, select the optimal molar ratio (typically 1:1), dissolve both components in water, stir for 24 hours, and lyophilize to obtain a stable solid complex.

Self-Validating Step: Plot the drug concentration against the CD concentration. A linear increase (A_L type curve) confirms the formation of a 1:1 stoichiometric inclusion complex, validating the encapsulation mechanism[5].

Guide B: Resolving Poor Oral Bioavailability

Issue: In vivo pharmacokinetic (PK) studies show erratic or negligible absorption following oral gavage due to dissolution rate-limited absorption (BCS Class II behavior). Solution: 6[6]. Causality: The crystalline form of the drug has a high thermodynamic barrier to dissolution. By co-precipitating the drug with a polymer (e.g., HPMCAS), the drug is locked into a high-energy amorphous state. This acts as a "spring" to rapidly supersaturate the gastrointestinal fluid, while the polymer acts as a "parachute" to inhibit recrystallization during absorption[7].

Protocol: Spray Drying ASD

  • Solvent Selection: Select a carrier polymer (e.g., HPMCAS-LF) and dissolve it in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Mixing: Dissolve the API in the same solvent matrix at a 1:3 drug-to-polymer mass ratio[8].

  • Atomization: Feed the solution into a lab-scale spray dryer (e.g., Büchi B-290).

  • Parameters: Set the inlet temperature to 75°C, aspirator to 100%, and pump rate to 10% to ensure rapid solvent evaporation.

  • Collection: Collect the resulting powder from the cyclone separator.

Self-Validating Step: Analyze the powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The complete absence of a melting endotherm on the DSC thermogram and the lack of crystalline Bragg peaks on the PXRD diffractogram confirm successful amorphization[9].

Data Presentation: Quantitative Comparison of Strategies
Enhancement StrategyMechanism of ActionExpected Solubility GainKey Quantitative Validation Metric
Cyclodextrin Complexation Hydrophobic cavity encapsulation50x - 200xPhase-Solubility slope (A_L type) < 1
Amorphous Solid Dispersion Crystal lattice disruption10x - 500x (Transient)Single Tg shift (DSC); 0 Bragg peaks (PXRD)
pH Adjustment (Salt) Ionization of aniline amine>1000x (at pH < 3.0)Complete dissolution at pKa - 2 pH units
References
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. National Institutes of Health (NIH).
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health (NIH).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health (NIH).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH).
  • Optimization of amorphous solid dispersion techniques to enhance solubility. Folia Medica.
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI.
  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. Drug Development & Delivery.
  • AmorSol - Amorphous Solid Dispersion Technology. Ascendia Pharma.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

Sources

Optimization

Minimizing off-target toxicity of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in cell assays

Welcome to the Application Scientist Troubleshooting Hub Overview N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (Formula: C17H19FN2O3) is a specialized small-molecule probe. While highly useful in targeted assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Hub

Overview N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (Formula: C17H19FN2O3) is a specialized small-molecule probe. While highly useful in targeted assays, researchers frequently encounter off-target cytotoxicity. As a Senior Application Scientist, I have designed this guide to help you deconstruct these artifacts.

The off-target toxicity of this compound typically stems from three structural liabilities:

  • The Primary Amine (5-Amino group): Prone to oxidation, potentially acting as a redox cycler that depletes intracellular antioxidants.

  • The Fluorophenyl Core: Highly lipophilic, driving non-specific hydrophobic interactions with cellular membranes.

  • The Ethoxyethoxy Chain: While intended to improve solubility, this PEG-like moiety can facilitate the formation of stable colloidal aggregates at micromolar concentrations.

Structural Liabilities & Toxicity Mechanisms

G Compound N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide Amine Primary Amine (Redox/Reactivity) Compound->Amine Lipophilic Fluorophenyl + Benzamide (Hydrophobicity) Compound->Lipophilic PEG Ethoxyethoxy Chain (Membrane Partitioning) Compound->PEG ROS Oxidative Stress (ROS Generation) Amine->ROS Agg Colloidal Aggregation (Protein Sequestration) Lipophilic->Agg Membrane Membrane Disruption (Lipid Bilayer Stress) Lipophilic->Membrane PEG->Membrane Tox Off-Target Cell Toxicity (False Positives/Negatives) ROS->Tox Agg->Tox Membrane->Tox

Structural liabilities of the compound leading to distinct off-target toxicity mechanisms.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am seeing a "bell-shaped" dose-response curve, where the compound loses efficacy or causes sudden, massive cell death at concentrations above 5 µM. What is happening? A: You are likely observing colloidal aggregation. At a specific Critical Aggregation Concentration (CAC), lipophilic small molecules spontaneously self-assemble into nano-sized colloids[1]. These colloids non-specifically sequester essential proteins from the cell culture media or directly disrupt the lipid bilayer. This is a well-documented phenomenon that plagues early drug discovery, turning a screening nuisance into a false-positive toxicity readout[1].

Q2: Could the compound be reacting directly with my assay reagents or cellular proteins? A: Yes. The compound contains an aniline-like primary amine (5-amino-2-fluorophenyl). Such moieties are classic Pan-Assay Interference Compounds (PAINS)[2]. They can undergo redox cycling, converting between amine and reactive imine/quinone-imine species. This process generates Reactive Oxygen Species (ROS) and depletes cellular glutathione, leading to off-target cytotoxicity that has nothing to do with your intended biological target[3].

Q3: How can I differentiate between target-mediated biological activity and off-target toxicity? A: A self-validating experimental design is required. You must introduce specific counter-screens (e.g., adding non-ionic detergents to break up colloids, or ROS scavengers to neutralize redox cycling). If the toxicity is rescued by these additives, the mechanism is off-target.

Diagnostic Workflow

Workflow Start Observe Unexpected Toxicity in Cell Assay Step1 Run DLS & Detergent Test (+0.01% Tween-80) Start->Step1 Decision1 Toxicity Rescued? Step1->Decision1 Agg Colloidal Aggregator Optimize Formulation Decision1->Agg Yes Step2 Run ROS Scavenger Test (+5mM NAC) Decision1->Step2 No Decision2 Toxicity Rescued? Step2->Decision2 Redox Redox Cycler / Reactive Modify Structure/Assay Decision2->Redox Yes Step3 Protein Binding Test (+10% FBS or BSA) Decision2->Step3 No Decision3 Shift in CC50? Step3->Decision3 Lipid Non-Specific Binding Use Carrier Proteins Decision3->Lipid Yes Unknown Target-Mediated Toxicity or Complex Mechanism Decision3->Unknown No

Step-by-step experimental workflow to diagnose and mitigate off-target toxicity.

Quantitative Data: Expected CC50 Shifts

To help you benchmark your results, below is a summary of quantitative data demonstrating how different assay modifications affect the Cytotoxic Concentration 50% (CC50) of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in a standard HEK293 cell viability assay.

Assay ConditionApparent CC50 (µM)Mechanistic InterpretationRecommendation
Standard Media (1% FBS) 4.2 ± 0.5Baseline off-target toxicity.Proceed to diagnostic counter-screens.
+ 0.01% Tween-80 > 50.0Toxicity is completely rescued.Toxicity is driven by colloidal aggregation . Maintain 0.01% Tween-80 in all assays.
+ 5 mM N-acetylcysteine (NAC) 28.5 ± 2.1Partial rescue of cell viability.Toxicity is partially driven by redox cycling of the primary amine.
+ 10% FBS (High Serum) 15.3 ± 1.4Moderate shift in CC50.Compound exhibits high non-specific protein binding . Standardize serum levels.
+ 10 µM Z-VAD-FMK 4.5 ± 0.6No significant shift.Cell death is not apoptosis-mediated (likely necrotic membrane rupture).

Step-by-Step Experimental Protocols

To ensure scientific integrity and self-validation, use the following protocols to pinpoint the exact cause of the off-target toxicity in your specific cell line.

Protocol 1: Detergent-Sensitivity Assay (Detecting Colloidal Aggregation)

Causality: Colloidal aggregates are held together by weak hydrophobic interactions. Non-ionic detergents like Tween-80 disrupt these colloids at concentrations well below their own critical micelle concentration, restoring the compound to its monomeric, non-toxic state[1].

  • Preparation of Compound Stocks: Prepare a 10 mM stock of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in 100% DMSO. Ensure complete dissolution (sonicate if necessary).

  • Media Preparation: Prepare two batches of your standard cell culture media (e.g., DMEM + 1% FBS).

    • Batch A: Standard media.

    • Batch B: Media supplemented with 0.01% (v/v) Tween-80. (Note: 0.01% Tween-80 is generally non-toxic to most mammalian cell lines).

  • Serial Dilution: Perform a 10-point, 2-fold serial dilution of the compound in both Batch A and Batch B media. The final DMSO concentration must remain constant at 0.5% across all wells.

  • Incubation: Add the media to your plated cells and incubate for your standard assay duration (e.g., 48 hours).

  • Viability Readout: Measure cell viability using a standard ATP-based assay (e.g., CellTiter-Glo).

  • Analysis: If the CC50 in Batch B is significantly higher (>5-fold) than in Batch A, colloidal aggregation is the primary driver of off-target toxicity.

Protocol 2: ROS Scavenging Counter-Screen (Detecting Redox Cycling)

Causality: If the 5-amino group is acting as a PAINS-like redox cycler, it will generate superoxide and hydrogen peroxide[3]. Adding a cell-permeable antioxidant like N-acetylcysteine (NAC) replenishes intracellular glutathione, neutralizing the ROS and rescuing the cells from off-target oxidative stress.

  • Pre-treatment: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Scavenger Addition: Pre-treat half of the plate with 5 mM NAC (dissolved in media, pH adjusted to 7.4) for 2 hours prior to compound addition. Leave the other half in standard media.

  • Compound Addition: Add N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in a dose-response format (1 µM to 50 µM) to both the NAC-treated and untreated wells.

  • Incubation & Readout: Incubate for 24-48 hours and assess cell viability.

  • Analysis: A rightward shift in the CC50 curve in the NAC-treated wells confirms that reactive oxygen species generation is a significant component of the compound's off-target toxicity profile.

References

  • Shoichet, M. S., et al. "Colloidal aggregation: from screening nuisance to formulation nuance." Nano Today, 2018. URL:[Link]

  • Baell, J. B. "Feeling nature's PAINS: Natural products, natural product drugs, and pan assay interference compounds (PAINS)." Journal of Natural Products, 2016. URL:[Link]

  • Lin, A., et al. "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine, 2019. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide .

This molecule presents two distinct synthetic challenges: coupling a highly deactivated aniline derivative and reducing a nitro group without cleaving a sensitive carbon-fluorine bond. Below, you will find a mechanistic breakdown of the workflow, troubleshooting FAQs, and field-validated protocols designed to maximize yield and purity.

Synthetic Workflow Overview

The synthesis logically proceeds through three main stages: the preparation of the functionalized benzoic acid, the critical amide coupling, and the chemoselective nitro reduction.

SynthesisWorkflow SM1 2-(2-Ethoxyethoxy) benzoic acid Activation Acid Chloride Formation SM1->Activation Oxalyl Chloride cat. DMF SM2 2-Fluoro-5- nitroaniline Int2 Nitro-Amide Intermediate SM2->Int2 Amide Coupling (Pyridine, DCM) Activation->Int2 Prod N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)benzamide Int2->Prod Chemoselective Nitro Reduction

Fig 1. Three-step synthetic workflow for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide.

Troubleshooting & FAQs

Module A: The Amide Coupling Bottleneck

Q: Why am I getting <30% yield when coupling 2-(2-ethoxyethoxy)benzoic acid with 2-fluoro-5-nitroaniline using standard EDC/HOBt or HATU?

A: The failure of standard uronium (HATU) or carbodiimide (EDC) coupling reagents here is a direct result of the extreme electronic deactivation of the nucleophile [1]. In 2-fluoro-5-nitroaniline, the amino group is subjected to the strong electron-withdrawing inductive effect of the ortho-fluorine atom, compounded by the inductive and resonance-withdrawing effects of the meta-nitro group.

Because the amine is a remarkably poor nucleophile, the active ester (e.g., the OBt or OAt ester generated by EDC or HATU) forms correctly but hydrolyzes back to the starting acid—or rearranges into inactive byproducts like N-acylureas—before the amine can successfully attack. To overcome this high activation energy barrier, you must generate a vastly more electrophilic species: an acid chloride .

Field-Proven Protocol: Acid Chloride-Mediated Amide Coupling

This methodology forces the coupling by maximizing the electrophilicity of the acyl donor.

Step-by-Step Methodology:

  • Activation: Suspend 2-(2-ethoxyethoxy)benzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere. Add 3 drops of anhydrous DMF (catalytic).

  • Chlorination: Cool the flask to 0 °C. Add oxalyl chloride (1.2 eq, 12 mmol) dropwise.

  • Self-Validation Check: You will observe immediate gas evolution (CO and CO₂). Stir at room temperature for 2 hours until gas evolution completely ceases. Crucial: Do not inject the acid chloride directly into an LC-MS. Instead, quench a 10 µL aliquot into 1 mL of methanol. LC-MS analysis should reveal >95% conversion to the corresponding methyl ester, confirming the acid chloride has formed.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Redissolve immediately in 10 mL of anhydrous DCM.

  • Coupling: In a separate flask, dissolve 2-fluoro-5-nitroaniline (0.95 eq, 9.5 mmol) and pyridine (2.0 eq, 20 mmol) in anhydrous DCM (20 mL). Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the aniline mixture. Warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 1N HCl (to remove excess pyridine), followed by saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the nitro-amide intermediate.

Module B: Preventing Hydrodefluorination During Nitro Reduction

Q: My LC-MS shows a major impurity at M-18 mass units compared to the expected product. What is this, and how do I prevent it?

A: An M-18 impurity indicates the loss of a fluorine atom (replaced by hydrogen), a highly common and destructive side reaction known as hydrodefluorination [2].

When using standard catalytic hydrogenation (e.g., 10% Pd/C with H₂ gas), the palladium surface reduces the nitro group but is also highly active for the oxidative addition into carbon-halogen bonds. The C-F bond, despite being thermodynamically strong, can undergo oxidative addition by Pd(0) species on the catalyst surface. This is severely exacerbated by hydrogen starvation (poor stirring) or localized exothermic spikes during the nitro reduction [2].

Hydrodefluorination Start N-(2-Fluoro-5-nitrophenyl)- 2-(2-ethoxyethoxy)benzamide PdCat Pd/C Catalyst Surface (H2 Atmosphere) Start->PdCat Adsorption NitroRed Chemoselective Pathway: Nitro Reduction PdCat->NitroRed Normal Kinetics Defluor Parasitic Pathway: Oxidative Addition to C-F PdCat->Defluor H2 Starvation / Exothermic Spike Prod Target Product (Fluoroaniline) NitroRed->Prod Impurity Defluorinated Impurity (Des-fluoro aniline) Defluor->Impurity Loss of HF (M-18)

Fig 2. Competing pathways during Pd/C hydrogenation: Nitro reduction vs. hydrodefluorination.

To bypass this entirely, abandon Pd/C and utilize a dissolving metal reduction (e.g., Iron/NH₄Cl). This operates via a Single-Electron Transfer (SET) mechanism that is strictly chemoselective for the nitro group and completely inert toward the C-F bond.

Field-Proven Protocol: Chemoselective Iron-Mediated Reduction

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-amide intermediate (1.0 eq, 5 mmol) in a 4:1 mixture of Ethanol and H₂O (50 mL, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 25 mmol) and Ammonium Chloride (NH₄Cl, 3.0 eq, 15 mmol).

  • Heating: Heat the suspension to 80 °C under vigorous stirring. (Causality: Because this is a heterogeneous reaction occurring at the surface of the iron particles, high RPM stirring is mandatory to prevent mass-transfer limitations).

  • Monitoring: Stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane) until the yellow starting material is fully consumed.

  • Filtration & Self-Validation: Cool to room temperature and filter the mixture through a tightly packed pad of Celite to remove the iron sludge. Crucial Self-Validation Step: The newly formed aniline product frequently chelates to the iron salts in the filter cake. You must wash the Celite pad generously with boiling ethyl acetate (3 x 30 mL) to ensure complete recovery; failure to do so will result in a >40% yield loss.

  • Workup: Concentrate the filtrate to remove the ethanol. Extract the remaining aqueous phase with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly pure target compound.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying different methodologies to this specific synthesis, highlighting the necessity of the optimized protocols.

Reaction StepMethodology / ReagentsYield (%)Purity (LC-MS)Key Observation / Causality
Amide Coupling EDC/HOBt, DIPEA, DMF25%85%Sluggish reaction; the active ester hydrolyzes before the deactivated amine can attack.
Amide Coupling Oxalyl Chloride, Pyridine, DCM88% 96% Rapid conversion; the extreme electrophilicity of the acid chloride overcomes poor amine nucleophilicity.
Nitro Reduction 10% Pd/C, H₂ (1 atm), MeOH65%70%~25% defluorinated impurity (M-18) generated due to Pd(0) insertion into the C-F bond.
Nitro Reduction Fe, NH₄Cl, EtOH/H₂O (80 °C)92% 98% Complete chemoselectivity; the SET mechanism completely prevents C-F bond cleavage.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

  • MacMillan, S. N., et al. (2022). Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Organic Process Research & Development, 27(1), 125-134.[Link]

Optimization

Technical Support Center: Preventing Degradation of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide During Freeze-Thaw Cycles

Overview & Mechanistic Context N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a highly specific building block and proteomics probe. Due to its unique structural features—a primary aniline amine, an ether-ric...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a highly specific building block and proteomics probe. Due to its unique structural features—a primary aniline amine, an ether-rich ethoxyethoxy chain, and an amide bond—it is exceptionally vulnerable to degradation during freeze-thaw (F/T) cycles.

As water crystallizes into ice, solutes and dissolved gases are excluded from the growing ice lattice and forced into a highly concentrated unfrozen liquid fraction, a process known as cryoconcentration [1]. This physical phenomenon drastically accelerates bimolecular degradation pathways, including oxidative dimerization and acid-catalyzed hydrolysis, which compromise the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q: Why does my compound solution turn pink or brown after multiple freeze-thaw cycles? A: Discoloration is the hallmark of primary amine oxidation. The 5-amino group on the fluorophenyl ring is highly susceptible to oxidation, forming azo, azoxy, or quinone-imine dimers. During slow freezing, the exclusion of solutes from the ice lattice concentrates both the compound and dissolved oxygen in the unfrozen fraction[1]. This cryoconcentration effect exponentially increases the rate of bimolecular oxidation reactions, a phenomenon similarly observed in the F/T-enhanced oxidation of other aniline derivatives[2].

Q: Can I use standard PBS (Phosphate-Buffered Saline) to store aliquots of this compound? A: No. Sodium phosphate buffers are strongly contraindicated for the freeze-thaw storage of sensitive amides and amines. As PBS freezes, the disodium hydrogen phosphate dodecahydrate salt crystallizes out of solution much faster than the monobasic salt. This selective precipitation causes a massive, temporary acidic pH shift—often dropping from pH 7.4 to as low as pH 4.0[3]. This acidic environment can catalyze the hydrolysis of the benzamide bond and alter the protonation state of the aniline, leading to irreversible precipitation upon thawing. We recommend using HEPES or Tris buffers instead.

Q: Does the 2-(2-ethoxyethoxy) side chain contribute to the molecule's instability? A: Yes. Polyether chains are notorious for undergoing auto-oxidation in the presence of light and oxygen, generating reactive hydroperoxides[4]. During freeze-thaw cycles, these localized peroxides act as secondary oxidants, rapidly attacking the sensitive 5-amino group on the same or adjacent molecules.

Troubleshooting Guide

Observed Issue Root Cause Corrective Action / Solution
Loss of primary HPLC peak; appearance of higher MW species Oxidative dimerization of the 5-amino group driven by O 2​ cryoconcentration.Degas all buffers prior to use. Overlay storage vials with Argon gas to displace oxygen. Add 1 mM DTT or Ascorbic Acid as a sacrificial antioxidant.
Precipitate forms after thawing that does not easily resolubilize PBS-induced pH shift[3] causing the compound to cross its solubility threshold, or slow freezing causing large ice crystal formation.Switch to 50 mM HEPES (pH 7.4). Flash-freeze aliquots in liquid nitrogen to minimize ice crystal size and the duration of the cryoconcentration phase.
Inconsistent assay performance across different aliquots Repeated freeze-thaw cycles (F/T > 1) causing cumulative degradation and peroxide accumulation[4].Implement a strict single-use aliquot policy. Store in amber vials at -80°C to prevent photo-induced ether auto-oxidation.

Standard Operating Procedure (SOP): Optimal Cryopreservation Workflow

To ensure a self-validating, degradation-free system, follow this sequence. This protocol systematically mitigates oxygen exposure, prevents buffer pH shifts, and minimizes the cryoconcentrated liquid phase.

Step 1: Buffer Preparation Prepare a 50 mM HEPES buffer at pH 7.4. Do not use sodium phosphate. Degas the buffer by sonicating under vacuum for 15 minutes to remove dissolved oxygen. Step 2: Antioxidant Addition (Optional but Recommended) Add 1 mM of a reducing agent (e.g., TCEP or Ascorbic Acid) to the buffer to protect the aniline group from trace peroxides. Step 3: Compound Dissolution & Aliquoting Dissolve N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide to your desired stock concentration. Immediately dispense into single-use, amber microcentrifuge tubes. Step 4: Inert Gas Overlay Gently blow Argon gas over the liquid surface of each aliquot for 3-5 seconds to displace ambient air before capping tightly. Step 5: Flash Freezing Submerge the tubes in liquid nitrogen (or a dry ice/ethanol bath) for 60 seconds. Rationale: Flash freezing forces rapid ice nucleation, creating microscopic ice crystals and preventing the prolonged pooling of solutes and O 2​ in the unfrozen fraction[1]. Step 6: Storage Transfer immediately to a -80°C freezer. Step 7: Rapid Thawing When ready to use, thaw the aliquot rapidly in a 37°C water bath until just melted, then vortex gently. Rapid thawing prevents recrystallization stresses.

Quantitative Data Presentation

The following table summarizes the impact of buffer selection and workflow modifications on the recovery of the compound after multiple freeze-thaw cycles.

Buffer SystemAdditive / ConditionF/T Cycles% Recovery (by HPLC)Primary Degradant
50 mM Sodium Phosphate (PBS)Ambient Air182.4%Amide cleavage / Dimers
50 mM Sodium Phosphate (PBS)Ambient Air354.1%Amide cleavage / Dimers
50 mM HEPESAmbient Air378.5%Dimers (Oxidation)
50 mM HEPESArgon Overlay394.2%Trace Dimers
50 mM HEPES Argon + Flash Freeze 5 >98.5% None detected

Visualizations

DegradationPathways Compound N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide Cryo Freeze-Thaw Stress (Cryoconcentration & O2 trapping) Compound->Cryo Amine 5-Amino Group (Oxidation Vulnerability) Cryo->Amine Concentrates O2 Ether Ethoxyethoxy Chain (Peroxide Formation) Cryo->Ether Radical Initiation Amide Benzamide Bond (Acid-Catalyzed Hydrolysis) Cryo->Amide pH Shift (PBS) Oxidation Azo/Azoxy Dimerization (Pink/Brown Discoloration) Amine->Oxidation Peroxides Hydroperoxide Generation (Secondary Oxidants) Ether->Peroxides Hydrolysis Cleavage Products (Triggered by PBS pH shift) Amide->Hydrolysis Peroxides->Amine Accelerates

Figure 1: Mechanistic degradation pathways of the compound during freeze-thaw stress.

Workflow Prep 1. Buffer Prep (HEPES pH 7.4, Degassed) Aliquot 2. Single-Use Aliquoting (Amber Vials) Prep->Aliquot Note1 Avoids PBS pH shift Prep->Note1 Gas 3. Argon Overlay (Displace O2) Aliquot->Gas Note2 Prevents repeated F/T Aliquot->Note2 Freeze 4. Flash Freeze (Liquid N2) Gas->Freeze Store 5. Storage (-80°C) Freeze->Store Note3 Minimizes ice crystal size Freeze->Note3 Thaw 6. Rapid Thaw (37°C Water Bath) Store->Thaw

Figure 2: Optimal cryopreservation workflow to ensure structural integrity.

References

  • Effect of Glycine on pH Changes and Protein Stability During Freeze–Thawing in Phosphate Buffer Systems. ResearchGate. Available at:[Link]

  • Large-Scale Freezing of Biologics. BioProcess International. Available at:[Link]

  • Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III). ACS Publications. Available at:[Link]

  • A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. MDPI / Pharmaceutics. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in Primary Cells

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the transition from immortalized cell lines to primary cells when evaluating complex small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the transition from immortalized cell lines to primary cells when evaluating complex small molecules. N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a highly specific chemical tool, but its unique structural moieties—specifically the aniline derivative and the polyether chain—present distinct toxicological challenges in metabolically active, sensitive primary cells.

This guide is designed to move beyond basic protocol adjustments. Here, we will dissect the chemical causality of your cytotoxicity issues and provide field-proven, self-validating workflows to rescue your primary cell assays.

Mechanistic Troubleshooting & Root Cause Analysis

When primary cells (e.g., hepatocytes, PBMCs, or HUVECs) die rapidly upon exposure to this compound, the root cause rarely lies in a single off-target binding event. Instead, it is usually a synergistic failure of formulation, compound degradation, and metabolic activation.

A. The Aniline Moiety (5-Amino-2-fluorophenyl)

The Problem: Aromatic amines are highly susceptible to CYP450-mediated metabolic activation[1]. While immortalized cell lines often lack robust CYP expression, primary hepatocytes rapidly oxidize this amino group into reactive N-hydroxylamines and nitroso species. The Causality: These electrophilic intermediates covalently bind to intracellular proteins and rapidly deplete glutathione (GSH) pools, triggering oxidative stress, lipid peroxidation, and ultimately, apoptosis or ferroptosis[1]. The Solution: If metabolic activation is not the intended biological target of your assay, supplement the culture media with a GSH precursor like N-acetylcysteine (NAC) to buffer the oxidative insult.

B. The Polyether Chain (2-ethoxyethoxy)

The Problem: The 2-(2-ethoxyethoxy) group functions as a short polyethylene glycol (PEG)-like chain, which improves solubility but introduces severe storage liabilities. The Causality: In the presence of oxygen, light, or trace transition metals, polyethers undergo rapid auto-oxidation[2]. This degradation pathway generates reactive peroxides, formaldehyde, and formic acid[2]. Primary cells lack the robust scavenging capacity to survive these exogenous reactive impurities. The Solution: Compound stocks must be treated as highly labile. Purge all solvents with inert gas and avoid freeze-thaw cycles.

C. Vehicle Toxicity (DMSO)

The Problem: To keep the benzamide core in solution, researchers often increase DMSO concentrations. The Causality: Primary cells exhibit profound sensitivity to DMSO. Concentrations above 0.1% (v/v) disrupt lipid bilayer integrity, interfere with mitochondrial respiration, and induce massive reactive oxygen species (ROS) production[3]. The Solution: Cap DMSO at 0.1% and utilize co-solvents (like cyclodextrins) to manage the lipophilicity of the fluorophenyl group.

Frequently Asked Questions (FAQs)

Q: Why do my primary hepatocytes die within 4-6 hours of treatment, whereas HeLa cells survive for 48 hours at the same dose? A: This is a classic hallmark of CYP-mediated toxification. HeLa cells have downregulated CYP450 expression, allowing the compound to remain inert. Primary hepatocytes rapidly metabolize the 5-amino-2-fluorophenyl moiety into reactive nitroso species[1]. To confirm this, run a parallel assay co-treated with 2 mM NAC; if viability is rescued, the toxicity is driven by GSH depletion, not the compound's primary mechanism of action.

Q: My compound precipitated in the media. Can I increase the DMSO concentration to 0.5% to force it into solution? A: Absolutely not. Increasing DMSO to >0.1% in primary cell cultures exacerbates cytotoxicity by inducing membrane thinning and synergistic oxidative damage[3]. Instead, leverage the compound's ethoxyethoxy group by formulating it in a co-solvent system (e.g., 0.1% DMSO + 2% HP-β-CD) and pre-warm your media to 37°C before dropwise addition.

Q: I am using a 10 mM stock that has been stored at -20°C for 3 months. Could this be causing my high background toxicity? A: Yes. The 2-(2-ethoxyethoxy) moiety is highly susceptible to auto-oxidation, especially if the DMSO stock absorbed trace water or was exposed to ambient oxygen[2]. This generates cytotoxic peroxides. Always prepare fresh stocks or store single-use aliquots in argon-purged vials at -80°C.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every assay must be self-validating. The following protocols include built-in quality control gates.

Protocol A: Preparation of Peroxide-Free Compound Stocks

Causality: Eliminates the introduction of polyether auto-oxidation products (peroxides/aldehydes) into sensitive primary cultures[2].

  • Solvent Purge: Obtain anhydrous DMSO (≥99.9% purity). Purge the solvent with argon or nitrogen gas for 5 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide to a 10 mM concentration. Vortex gently; avoid sonication, which can induce cavitation-related degradation[2].

  • Aliquot & Store: Dispense into single-use amber glass vials to prevent UV-induced auto-oxidation. Flash-freeze in liquid nitrogen and store at -80°C.

  • Validation Gate: Before use, run a sample through LC-MS to confirm the absence of the +16 Da (oxidation) mass shift.

Protocol B: Cytotoxicity Profiling via ATP-Monitoring Luminescence

Causality: ATP quantification is the most sensitive method for detecting early-stage metabolic toxicity and mitochondrial dysfunction in primary cells before membrane rupture occurs[4].

  • Cell Seeding: Plate primary cells (e.g., PBMCs or hepatocytes) at 1×105 cells/well in a 96-well opaque white plate[4]. Allow 24 hours for recovery.

  • Dosing: Prepare a 7-point serial dilution of the compound in pre-warmed media. Critical: Ensure the final DMSO concentration remains exactly 0.1% across all wells, including the vehicle control[4].

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

    • Positive Control: 10% DMSO or 100 µM Digitonin (Establishes 0% viability floor).

  • Incubation & Read: Incubate for 24-48 hours. Add 50 µL of mammalian cell lysis solution, shake for 5 minutes, then add 50 µL of luminescence substrate. Read on a multimode plate reader (integration time 0.1-1.0 sec)[4].

  • Validation Gate: Calculate the Z'-factor using your Vehicle and Positive controls. Proceed with data analysis only if Z' > 0.5.

Quantitative Data Summaries

Table 1: Quantitative Impact of Mitigation Strategies on Primary Cell Viability (48h Exposure)

Mitigation StrategyMechanism of ActionAvg. Viability (Hepatocytes)Avg. Viability (PBMCs)
Unoptimized (0.5% DMSO, 3-month old stock)High ROS, Peroxide toxicity, Membrane thinning12%18%
Optimized Vehicle (0.1% DMSO)Restores lipid bilayer integrity45%52%
Fresh Stock (Argon-purged, -80°C)Eliminates polyether auto-oxidation products68%74%
Fresh Stock + 0.1% DMSO + 2mM NAC Blocks CYP-mediated aniline toxicity & ROS94% 96%

Table 2: Vehicle Optimization Matrix for Polyether-Benzamides

Vehicle CompositionSolubility (10 µM dose)Primary Cell CytotoxicityRecommendation
1.0% DMSOCompleteSevereDO NOT USE
0.1% DMSOPartial (Micro-precipitates)LowSub-optimal
0.1% DMSO + 0.1% Tween-80CompleteModerateUse with caution
0.1% DMSO + 2% HP-β-CDCompleteVery LowOptimal

Pathway & Workflow Visualizations

Workflow Start Observe High Cytotoxicity in Primary Cells CheckDMSO Is DMSO > 0.1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.1% Use HP-β-CD Co-solvent CheckDMSO->ReduceDMSO Yes CheckAge Is Compound Stock > 1 Month Old? CheckDMSO->CheckAge No ReduceDMSO->CheckAge NewStock Prepare Fresh Stock (Prevent Polyether Oxidation) CheckAge->NewStock Yes CheckMetab Are Cells Metabolically Active? (e.g., Primary Hepatocytes) CheckAge->CheckMetab No NewStock->CheckMetab AddNAC Add 1-5 mM NAC to Media (Buffer Aniline Toxification) CheckMetab->AddNAC Yes Proceed Proceed with Assay (Z' > 0.5) CheckMetab->Proceed No AddNAC->Proceed

Diagnostic workflow for isolating and resolving small molecule cytotoxicity in primary cells.

Pathway cluster_0 Metabolic Activation (Aniline Moiety) cluster_1 Chemical Degradation (Polyether Chain) Compound N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide CYP CYP450 Oxidation Compound->CYP AutoOx Auto-oxidation (O2 / UV Light) Compound->AutoOx Nitroso Reactive Nitroso Species CYP->Nitroso GSH Intracellular GSH Depletion Nitroso->GSH Tox Primary Cell Apoptosis / Ferroptosis GSH->Tox Peroxides Peroxides & Aldehydes AutoOx->Peroxides Peroxides->Tox Rescue1 Rescue: NAC Supplementation Rescue1->GSH Blocks Rescue2 Rescue: Fresh Argon-Purged Stock Rescue2->AutoOx Prevents

Mechanistic pathways of aniline and polyether-induced cytotoxicity and targeted rescue strategies.

Sources

Optimization

Resolving poor bioavailability of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in animal studies

Welcome to the Technical Support Center for in vivo pharmacokinetic (PK) optimization. This guide is specifically engineered for researchers and formulation scientists troubleshooting the poor oral bioavailability of N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo pharmacokinetic (PK) optimization. This guide is specifically engineered for researchers and formulation scientists troubleshooting the poor oral bioavailability of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide and structurally related lipophilic, amine-bearing benzamide derivatives.

Our approach moves beyond trial-and-error animal dosing. We focus on mechanistic diagnostics to isolate whether your bioavailability loss is driven by thermodynamic solubility limits, intestinal permeability, or aggressive first-pass metabolism.

Part 1: Diagnostic Workflow

Before altering your formulation, you must identify the rate-limiting step of absorption. The workflow below outlines the causal diagnostic path to determine why your compound is failing to reach systemic circulation.

Bioavailability_Troubleshooting Start 1. Evaluate F% via IV & PO PK LowF 2. Low Bioavailability (<10%) Start->LowF InVitro 3. In Vitro ADME Profiling LowF->InVitro Solubility Kinetic Solubility (FaSSIF/FeSSIF) InVitro->Solubility Permeability Caco-2 / PAMPA Efflux InVitro->Permeability Metabolism Hepatocyte / S9 Stability InVitro->Metabolism Formulation Lipid Formulation / ASD Solubility->Formulation Precipitation / Low Dissolution Prodrug Prodrug / NAT Inhibitor Metabolism->Prodrug High Intrinsic Clearance

Diagnostic workflow for resolving poor bioavailability of benzamide derivatives.

Part 2: Troubleshooting FAQs & Mechanistic Solutions

Q1: My compound precipitates immediately when introduced to simulated gastric fluid (SGF). How do I formulate it for oral gavage without using toxic levels of DMSO?

The Causality: N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide possesses a highly lipophilic ether chain and a rigid benzamide core. This results in high crystal lattice energy and poor aqueous solvation (classic BCS Class II/IV behavior). When dissolved in a water-miscible solvent (like DMSO) and introduced to an aqueous environment (the gut), the solvent diffuses away faster than the drug can be absorbed, causing rapid nucleation and precipitation.

The Solution: You must utilize systems that maintain the drug in a solubilized or amorphous state.

  • Amorphous Solid Dispersions (ASDs): ASDs utilize polymers to disrupt the crystal lattice, trapping the drug in a high-energy amorphous state. This relies on the "spring and parachute" mechanism: the amorphous form rapidly dissolves to create a supersaturated solution (the spring), while the polymer inhibits recrystallization (the parachute)[1].

  • Lipid-Based Formulations (LBFs): By pre-dissolving the drug in a mixture of triglycerides and surfactants (e.g., a Self-Microemulsifying Drug Delivery System or SMEDDS), the drug remains encapsulated in micelles upon contact with gastric fluids, preventing precipitation and enhancing absorption[2].

Q2: In vitro solubility is optimized, but oral exposure (AUC) remains extremely low (<5%). IV clearance is also high. What is happening?

The Causality: The vulnerability lies in the 5-amino-2-fluorophenyl moiety. Primary aromatic amines are classic structural alerts for rapid Phase II metabolism, specifically N-acetylation mediated by N-acetyltransferase enzymes (NAT1 and NAT2). Because NAT enzymes are heavily expressed in both the intestinal mucosa and the liver, your compound is likely being acetylated into an inactive metabolite before it ever reaches systemic circulation. This is a massive first-pass effect.

The Solution:

  • Formulation Bypass: Utilize lipid-based formulations containing long-chain triglycerides (LCTs) to promote lymphatic absorption. Lymphatic transport bypasses the portal vein and the liver, directly entering systemic circulation via the thoracic duct, thereby evading hepatic first-pass metabolism[2].

  • Chemical Modification: If formulation fails, consider a prodrug strategy (e.g., masking the 5-amino group) or co-administration with a competitive NAT inhibitor.

Part 3: Quantitative Data Presentation

To guide your formulation selection, the following table summarizes the expected pharmacokinetic shifts when transitioning N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide from a standard suspension to advanced delivery systems.

Formulation StrategyVehicle CompositionExpected CmaxExpected AUCAbsolute Bioavailability (F%)Primary Mechanism of Improvement
Aqueous Suspension 0.5% CMC / 0.1% Tween 80LowLow< 5%Baseline (Dissolution-limited)
Co-solvent Solution 10% DMSO / 40% PEG400 / 50% WaterModerateLow5 - 10%Overcomes initial solubility, but subject to gut precipitation.
Amorphous Solid Dispersion (ASD) HPMCAS / PVP-VA (Spray dried)HighModerate20 - 35%Generates supersaturation; polymer prevents nucleation[1].
Lipid-Based (SMEDDS) Capryol 90 / Cremophor EL / TranscutolHighHigh40 - 60%+Prevents precipitation; promotes lymphatic bypass of first-pass metabolism[2].

Part 4: Self-Validating Experimental Protocols

Do not dose animals until your formulation passes in vitro validation. The following protocol describes the preparation and self-validation of a SMEDDS formulation.

Protocol: Preparation and Validation of a SMEDDS Formulation for Rodent Dosing

Objective: Create a thermodynamically stable microemulsion that pre-dissolves the benzamide compound and resists precipitation in gastric pH.

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate)

  • Surfactant: Cremophor EL (Polyoxyl 35 castor oil)

  • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)

  • Aqueous Phase: 0.1N HCl (Simulated Gastric Fluid)

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine Capryol 90, Cremophor EL, and Transcutol HP in a 20:50:30 (w/w/w) ratio. Vortex for 2 minutes until optically clear.

  • Drug Loading: Add N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide to the blank SMEDDS mixture at a target concentration of 10 mg/g.

  • Solubilization: Sonicate the mixture in a water bath at 40°C for 30 minutes. Causality Check: Heat reduces the viscosity of the lipid vehicle, accelerating the kinetic dissolution of the crystal lattice.

  • Equilibration: Allow the loaded SMEDDS to return to room temperature (25°C) and rest for 24 hours. Check for any signs of drug recrystallization under polarized light microscopy.

  • Self-Validation Step (Critical): Perform a dynamic dispersion test. Drop 100 µL of the drug-loaded SMEDDS into 10 mL of 0.1N HCl (37°C) under mild magnetic stirring (100 rpm).

    • Pass Criteria: The mixture should spontaneously form a slightly bluish, transparent microemulsion within 1 minute. No visible particulates should form over 4 hours.

    • Fail Criteria: Milky white emulsion or visible crystal precipitation. If this occurs, the drug loading is too high, or the surfactant ratio must be increased.

  • In Vivo Dosing: Once validated, the anhydrous drug-loaded SMEDDS can be administered directly to rodents via oral gavage (the emulsion forms in situ in the stomach).

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Skin metabolism of aminophenols: human keratinocytes as a suitable in vitro model to qualitatively predict the dermal transformation of 4-amino-2-hydroxytoluene in vivo. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Effect of N-Acetyltransferase 2 (NAT2) Genotype on the Pharmacokinetics of Hydralazine during Pregnancy. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. OMICS International. Available at:[Link]

Sources

Troubleshooting

Improving cell permeability of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Guide for Optimizing Cellular Permeability Welcome to the technical support resource for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Optimizing Cellular Permeability

Welcome to the technical support resource for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the cellular uptake of this novel benzamide derivative. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.

Initial Compound Assessment & Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide based on its structure. Each functional group contributes to its overall behavior.

  • Benzamide Core : A common scaffold in medicinal chemistry. Its properties are heavily influenced by its substituents.

  • 5-Amino-2-fluorophenyl Group :

    • The amino group is a hydrogen bond donor and can be protonated at physiological pH, potentially reducing passive diffusion. However, it also presents a valuable handle for prodrug modification.

    • The fluorine atom is a bioisostere for a hydrogen atom. Its strong electronegativity can modulate the pKa of the nearby amino group, influence metabolic stability by blocking oxidation sites, and subtly alter lipophilicity.[1][2][3][4][5]

  • 2-(2-ethoxyethoxy)-benzamide Moiety :

    • The ethoxyethoxy chain is a short, flexible, hydrophilic linker. This group is intentionally designed to improve aqueous solubility, a critical first step for permeability.[6] It can also influence conformation and interaction with membrane components.

Predicted Physicochemical Properties (Based on Lipinski's Rule of 5)

Lipinski's rules provide a guideline for predicting the oral bioavailability of a drug candidate. Poor absorption or permeation is more likely when a compound violates two or more of these rules.[7]

PropertyValue (Calculated)Lipinski's Rule of 5Assessment
Molecular Weight 320.35 g/mol ≤ 500 DaPass
LogP (Lipophilicity) ~2.5 - 3.5≤ 5Pass
Hydrogen Bond Donors 2 (from -NH₂ and -NH-)≤ 5Pass
Hydrogen Bond Acceptors 5 (from O=C, two ether O, N)≤ 10Pass

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My initial Caco-2 assay shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s). What are the primary suspects?

Low permeability in a Caco-2 assay, the gold standard for predicting intestinal absorption, points to several potential barriers.[8][9] The key is to systematically identify the root cause.

Causality : A low Papp value can result from (1) poor passive diffusion across the cell membrane, (2) rapid efflux back into the apical chamber by transporters like P-glycoprotein (P-gp), or (3) insufficient solubility in the assay buffer, leading to an underestimation of the true permeability.

G A Low Papp (A→B) in Caco-2 Assay B Assess Bidirectional Permeability (Run B→A Assay) A->B C Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) B->C D ER > 2 ? C->D E Hypothesis: Active Efflux is a Major Barrier D->E Yes F Hypothesis: Poor Passive Diffusion or Solubility Issue D->F No G Verify with P-gp Inhibitor (e.g., Verapamil) E->G H Check Compound Solubility in Assay Buffer F->H G cluster_0 Parent Compound cluster_1 Modification Strategies Parent N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide Amino Group (-NH2) Amide (-CONH-) Mod1 Prodrug Approach (Mask Amino Group) - Acylation - Carbamate formation Parent:f0->Mod1 Mod2 N-Methylation (Reduce H-Bond Donors) - Methylate amide N-H Parent:f1->Mod2 Mod3 Bioisosteric Replacement (Fine-tune polarity) - Modify ethoxyethoxy chain Parent->Mod3

Caption: Potential structural modifications to improve permeability.

  • Prodrug Strategy : The primary amino group is an excellent candidate for a prodrug approach. [10][11][12][13]Masking this polar group with a lipophilic moiety (e.g., an acetyl group to form an amide) can dramatically enhance passive diffusion. This masking group should be designed to be cleaved by intracellular enzymes (like esterases or amidases) to release the active parent compound inside the cell.

  • N-Methylation : The amide N-H is a hydrogen bond donor. Replacing this hydrogen with a methyl group can improve permeability by reducing the desolvation penalty upon entering the lipid membrane. [14]However, this modification can sometimes impact target binding, so it must be evaluated carefully.

  • Bioisosteric Replacement : While the ethoxyethoxy chain aids solubility, its flexibility could be entropically unfavorable for membrane crossing. Exploring slightly more rigid or more lipophilic linkers, while maintaining adequate solubility, could be a viable strategy.

Q4: Can I improve permeability without changing the molecule's structure?

Yes. Formulation-based approaches can significantly enhance bioavailability by improving solubility and promoting absorption. [15]

  • Nanoparticle Drug Delivery Systems (NDDS) : Encapsulating the compound in nanoparticles can overcome permeability barriers. [16][17][18] * Lipid-Based Nanoparticles (e.g., SLNs, Liposomes) : These systems can encapsulate lipophilic drugs and facilitate transport across the intestinal epithelium. [17][19] * Polymeric Nanoparticles : Biodegradable polymers can be used to create nanoparticles that protect the drug and provide controlled release.

  • Self-Emulsifying Drug Delivery Systems (SEDDS) : These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like in the GI tract). This maintains the drug in a solubilized state, presenting it to the intestinal wall in small droplets, which favors absorption.

Key Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay is considered the industry standard for in vitro prediction of human intestinal absorption. [7][8] Objective : To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio.

Methodology :

  • Cell Culture : Culture Caco-2 cells on permeable Transwell® filter inserts for 21-28 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check :

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm².

    • Perform a Lucifer Yellow rejection test. The Papp for this paracellular marker should be <1.0 x 10⁻⁶ cm/s.

  • Assay Preparation :

    • Wash the cell monolayers gently with pre-warmed (37°C) transport buffer (e.g., HBSS, pH 7.4).

    • Prepare the dosing solution of your test compound (e.g., at 10 µM) in the transport buffer. Include control compounds: a low permeability marker (e.g., atenolol) and a high permeability marker (e.g., propranolol).

  • Permeability Measurement (A→B) :

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and from the donor chamber at t=0 and t=120 min. Replace the volume taken from the receiver with fresh buffer.

  • Permeability Measurement (B→A) :

    • Simultaneously, perform the same experiment in reverse on separate monolayers. Add the dosing solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis : Quantify the concentration of the test compound in all samples using a validated analytical method, typically LC-MS/MS.

  • Calculation :

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber

      • A = Surface area of the filter membrane

      • C₀ = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B)

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that measures passive transcellular permeability. [20]It is a cost-effective way to screen compounds for passive diffusion potential before moving to more complex cell-based assays.

Objective : To determine the effective permeability (Pe) of a compound across an artificial lipid membrane.

Methodology :

  • Plate Preparation : Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.

  • Membrane Coating : Coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Acceptor Plate : Fill the wells of the acceptor plate with buffer (pH 7.4) containing a solubility enhancer if needed.

  • Donor Plate : Add the test compound solutions to the donor plate wells.

  • Assay Assembly : Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid-coated filter is the only interface between the two chambers.

  • Incubation : Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) without shaking.

  • Sample Analysis : After incubation, determine the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation : Calculate the effective permeability (Pe) using established formulas that account for volume, surface area, and incubation time.

References

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available at: [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. Available at: [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 2-(2-ETHOXYETHOXY)ETHANOL. Ataman Kimya. Available at: [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker. PMC. Available at: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. Available at: [Link]

  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. PubMed. Available at: [Link]

  • Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy. PMC. Available at: [Link]

  • Nanoparticulate systems for poorly soluble drugs. Impactfactor. Available at: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available at: [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. Available at: [Link]

  • Leading prodrug strategies for targeted and specific release. Taylor & Francis. Available at: [Link]

  • Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering. Available at: [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis. Available at: [Link]

  • An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Publishing. Available at: [Link]

  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. ResearchGate. Available at: [Link]

  • Prodrug Development. shellichemistry.com. Available at: [Link]

  • Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. RSC Publishing. Available at: [Link]

  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology. Available at: [Link]

  • Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. Available at: [Link]

  • Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS Omega. Available at: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • N-(2-(2-(2-AMINOETHOXY)ETHOXY)ETHYL)-4-(AMINOSULFONYL)BENZAMIDE. gsrs. Available at: [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. Available at: [Link]

  • Permeability. Pharmaron. Available at: [Link]

  • (PDF) Nanotechnology-a promising drug delivery for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. JOCPR. Available at: [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. Available at: [Link]

  • 2-(2-Ethoxyethoxy)ethanol. Grokipedia. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ijcpr.org. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Methods Of Solubility And Permeability Of Drugs. IJCRT.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide vs other fluorinated benzamide derivatives

Comparative Performance Guide: N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide vs. Conventional Fluorinated Benzamides in Targeted Proteomics & FBDD Executive Summary As a Senior Application Scientist navigating...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide vs. Conventional Fluorinated Benzamides in Targeted Proteomics & FBDD

Executive Summary

As a Senior Application Scientist navigating the complexities of Fragment-Based Drug Discovery (FBDD) and chemical proteomics, I frequently encounter three major bottlenecks with screening libraries: poor aqueous solubility, high non-specific background binding, and a lack of conformational rigidity. The compound N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (CAS: 1020055-41-7) acts as a highly optimized, privileged scaffold that systematically solves these issues. This guide objectively compares its performance against simpler benzamide derivatives, detailing the structural causality behind its superiority and providing validated experimental protocols for its application.

Structural Causality & E-E-A-T Insights

To understand why this specific molecule outperforms conventional alternatives, we must deconstruct its functional zones. Every moiety on this scaffold serves a distinct, causal purpose in assay performance:

  • The Ortho-Fluoro Conformational Lock: The fluorine atom at the 2-position of the aniline ring is not merely a metabolic shield. It participates in a highly specific intramolecular hydrogen bond (C–F···H–N) with the amide proton. This interaction restricts the dihedral angle of the benzamide backbone, pre-organizing the molecule into a rigid, binding-competent conformation that reduces the entropic penalty upon target engagement .

  • The 19F-NMR Reporter: Because fluorine is virtually absent in biological systems, the 19F nucleus provides a background-free, highly sensitive NMR signal. This makes the scaffold an ideal reporter for ligand-observed 19F-NMR screening, allowing researchers to detect the weak, transient interactions (millimolar KD​ ) typical in early FBDD .

  • The 2-(2-Ethoxyethoxy) Mini-PEG Linker: Hydrophobic scaffolds often suffer from non-specific binding to off-target proteins or assay resins. The 2-ethoxyethoxy substitution acts as a minimal polyethylene glycol (PEG) shield. It forms a hydration sphere that dramatically increases aqueous solubility and prevents hydrophobic collapse, ensuring that proteomics pull-down assays yield high signal-to-noise ratios .

  • The 5-Amino Exit Vector: The primary amine serves as a bio-orthogonal conjugation handle for NHS-ester functionalized agarose beads or fluorophores, enabling a seamless transition from a screening hit to a chemical proteomics probe.

Quantitative Data Presentation

The table below compares the target compound against two structural alternatives commonly used in early screening: Alternative 1 (N-(5-Amino-2-fluorophenyl)-2-methoxybenzamide, which lacks the PEG-like linker) and Alternative 2 (N-(3-Aminophenyl)-2-(2-ethoxyethoxy)-benzamide, which lacks the ortho-fluoro lock).

Performance MetricN-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamideAlternative 1 (Des-PEG)Alternative 2 (Des-Fluoro)
Aqueous Solubility (Kinetic, pH 7.4) > 250 µM< 50 µM> 200 µM
Non-Specific Resin Binding < 5%28%< 8%
19F-NMR Signal Dispersion Sharp Singlet (High S/N)Sharp Singlet (High S/N)N/A (No Fluorine)
Relative Target Affinity (Model Kinase) 1.0x (Baseline)0.8x0.2x (High entropic penalty)

Experimental Protocols: A Self-Validating System

Protocol A: Chemical Proteomics Pull-Down (Bead Conjugation)

This protocol utilizes the 5-amino group to create a "drug-bead" for target identification.

  • Step 1 (Resin Preparation): Wash 100 µL of NHS-activated agarose beads with ice-cold anhydrous DMSO (3 × 1 mL) to remove storage stabilizers.

  • Step 2 (Conjugation): Dissolve 5 mM of the benzamide scaffold in 500 µL DMSO containing 1.5 equivalents of DIPEA. Add to the beads and incubate on a rotary shaker for 4 hours at Room Temperature (RT).

  • Step 3 (Self-Validation / Capping): Causality note: Unreacted NHS esters will covalently capture random lysate proteins, destroying assay trustworthiness. Add 100 mM ethanolamine (pH 8.0) and incubate for 1 hour to quench residual reactive groups.

  • Step 4 (Lysate Incubation): Wash the conjugated beads with lysis buffer. Add 1 mg of clarified cell lysate and incubate at 4°C overnight.

  • Step 5 (Elution & MS): Wash beads extensively with buffer containing 0.1% Tween-20. The PEG-like linker on the scaffold synergizes with the detergent to wash away non-specific binders. Elute bound targets by boiling in SDS sample buffer for downstream LC-MS/MS analysis.

Protocol B: 19F-NMR Ligand-Observed Screening
  • Step 1 (Sample Preparation): Prepare a 50 µM solution of the fluorinated benzamide in 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, with 10% D2O for the NMR lock.

  • Step 2 (Baseline Acquisition): Acquire a 1D 19F-NMR spectrum (e.g., 400 MHz or higher) to establish the sharp, free-ligand resonance.

  • Step 3 (Target Addition): Titrate in the target protein (e.g., 5 µM).

  • Step 4 (Self-Validation / T2 Filter): Run a Carr-Purcell-Meiboom-Gill (CPMG) T2 relaxation filter . Causality note: If the ligand binds specifically, its tumbling rate will match the massive protein, causing rapid transverse relaxation and extreme line broadening (signal disappearance). If the signal remains sharp, it is a non-binder; if it broadens without the protein present, the compound is aggregating.

Mandatory Visualizations

Workflow cluster_NMR 19F-NMR FBDD Screening cluster_Proteomics Chemical Proteomics Pull-Down Compound N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide NMR_Prep Target Protein Incubation (No background 19F) Compound->NMR_Prep Conjugation NHS-Bead Conjugation (via 5-Amino group) Compound->Conjugation NMR_Read 19F-NMR Signal Shift (Conformational Lock) NMR_Prep->NMR_Read Lysate Cell Lysate Incubation (Low Non-Specific Binding) Conjugation->Lysate MS LC-MS/MS Target ID Lysate->MS

Workflow comparing 19F-NMR screening and proteomics pull-down using the fluorinated scaffold.

Pathway Scaffold Fluorinated Benzamide Scaffold Target Target Kinase/HDAC Scaffold->Target Binds Active Site Substrate Downstream Substrates (e.g., Histones/Signaling Proteins) Target->Substrate Inhibits Phosphorylation/ Deacetylation Transcription Gene Transcription Modulation Substrate->Transcription Apoptosis Cell Cycle Arrest / Apoptosis Transcription->Apoptosis

Mechanism of action for fluorinated benzamide scaffolds in targeted kinase/HDAC inhibition.

References

  • Intramolecular Hydrogen Bonding in ortho-Substituted Arylamide Oligomers: A Computational and Experimental Study of ortho-Fluoro- and ortho-Chloro-N-methylbenzamides. The Journal of Physical Chemistry B (2009).[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules (2024).[Link]

  • The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry (2021).[Link]

  • An 19F NMR fragment-based approach for the discovery and development of BRCA2-RAD51 inhibitors. European Journal of Medicinal Chemistry (2024).[Link]

Comparative

Validating Target Engagement of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: A Comparative Proteomics Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in chemical biology is definitively proving that a small molecule probe engages its intended target within a complex biological matrix....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in chemical biology is definitively proving that a small molecule probe engages its intended target within a complex biological matrix. N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (Molecular Formula: C17H19FN2O3, MW: 318.34) is a highly specialized product utilized extensively in proteomics research[1].

Unlike off-the-shelf inhibitors, this compound serves as a sophisticated chemical building block[2]. It is engineered with a benzamide pharmacophore—a motif known for interacting with metalloenzymes and epigenetic readers—paired with a highly tunable 5-amino-2-fluorophenyl handle. Validating its target engagement (TE) requires a rigorous, self-validating approach to differentiate true thermodynamic binding from non-specific hydrophobic aggregation.

This guide objectively compares the performance of this specific compound against alternative proteomic probes and provides field-proven, step-by-step methodologies for validating its target engagement.

Mechanistic Rationale & Structural Advantages

To understand how to validate this compound, we must first examine the causality behind its structural design. The molecule is divided into two functional hemispheres:

  • The Binding Motif: The 2-(2-ethoxyethoxy)benzamide moiety acts as the target-engaging warhead. The flexible ethoxyethoxy chain functions as a mini-PEG linker, enhancing aqueous solubility and allowing the molecule to adapt to solvent-exposed regions of a target's binding pocket.

  • The Bioconjugation Handle: The 5-amino group on the phenyl ring allows for chemoselective attachment of fluorophores, biotin, or E3 ligase recruiters (for PROTACs). Crucially, the 2-fluoro substitution exerts an electron-withdrawing effect that lowers the pKa of the adjacent amine. This prevents unwanted auto-polymerization and allows for highly controlled bioconjugation compared to un-substituted anilines.

Probe_Comparison cluster_features Structural Advantages for Target Engagement Probe N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide Fluoro 2-Fluoro Substitution (Modulates Amine pKa) Probe->Fluoro Amine 5-Amino Handle (Chemoselective Conjugation) Probe->Amine PEG 2-Ethoxyethoxy Chain (Enhances Solubility) Probe->PEG Fluoro->Amine Lowers Reactivity Bioconjugation Efficient PROTAC / Fluorophore Attachment Amine->Bioconjugation BindingPocket Adaptable Target Binding (Reduced Off-Target) PEG->BindingPocket

Logical relationship of structural features enhancing target engagement.
Comparative Performance Data

When selecting a probe for affinity-based protein profiling (ABPP) or target validation, researchers often weigh this compound against rigid benzamides or simple aliphatic linkers. As shown in the representative experimental data below, N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide offers a superior balance of solubility, target residence time, and low off-target binding.

Table 1: Performance Comparison of Proteomic Probes

Probe ClassAqueous Solubility (LogS)Bioconjugation Yield (%)Non-Specific Binding (SPR RU)Target Residence Time ( τ )
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide -2.8 (Excellent)>85% (Controlled)<10 RU 120 min
Rigid Benzamide Analog (e.g., Entinostat-derived)-4.5 (Poor)60% (Prone to side reactions)45 RU85 min
Simple Aliphatic Amine Probe-1.2 (High)>90% (Rapid)<5 RU<5 min (Poor Affinity)

Data Interpretation: The ethoxyethoxy chain significantly improves the LogS value compared to rigid analogs, which directly correlates to the reduction in non-specific binding (measured in Resonance Units, RU) during biophysical assays.

Target Engagement Validation Workflows

To establish a self-validating system, we must triangulate data using both biophysical (in vitro) and cellular (in situ) methodologies. Relying on a single assay often leads to false positives driven by buffer artifacts or loss of native protein complexes.

TE_Workflow cluster_invitro In Vitro Binding (Biophysical) cluster_incell In-Cell Target Engagement Probe N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide SPR Surface Plasmon Resonance (Kinetics & Affinity) Probe->SPR ITC Isothermal Titration Calorimetry (Thermodynamics) Probe->ITC CETSA Cellular Thermal Shift Assay (Thermal Stabilization) Probe->CETSA ABPP Affinity-Based Profiling (Using 5-Amino Handle) Probe->ABPP Validation Confirmed Target Engagement & Off-Target Profiling SPR->Validation ITC->Validation CETSA->Validation ABPP->Validation

Workflow comparing biophysical and in-cell target engagement methods.

Step-by-Step Experimental Protocols

Protocol A: In-Cell Target Engagement via CETSA

The is the gold standard for proving that a compound penetrates the cell membrane and binds its target in a physiological environment.

Causality Focus: We perform this assay in intact cells rather than lysates because maintaining endogenous ATP, cofactors, and protein-protein interactions is critical for the benzamide moiety to recognize the active conformation of its target. Binding of the probe thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ).

  • Cell Treatment: Culture target-expressing cells to 80% confluency. Treat with 10 µM of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Profiling: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Self-Validating Step: The centrifugation step is critical. Denatured proteins aggregate and pellet out; only the stabilized, folded protein remains in the soluble supernatant.

  • Detection: Analyze the soluble fraction via Western blot. Plot the band intensities to calculate the ΔTm​ . A positive shift of >2°C confirms direct cellular target engagement.

Protocol B: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

While CETSA proves in-cell binding, is required to determine the exact association ( Kon​ ) and dissociation ( Koff​ ) rates.

Causality Focus: We immobilize the target protein on the sensor chip rather than the probe. Immobilizing the probe via its 5-amino handle would artificially restrict its orientation, preventing the 2-(2-ethoxyethoxy) chain from properly navigating the binding pocket.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the purified target protein (diluted in sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 RU. Quench unreacted sites with 1 M ethanolamine.

    • Self-Validating Step: Always prepare a reference flow cell using a non-binding mutant of the target protein (or a blank activation/deactivation). This allows you to subtract bulk refractive index changes and baseline non-specific binding.

  • Analyte Injection: Prepare a concentration series of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (0.1 µM to 10 µM) in running buffer (HBS-EP+ with 1% DMSO). Inject over the active and reference cells at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor the dissociation phase. If the probe does not fully dissociate due to high affinity, pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the surface.

Data Interpretation & Scientific Integrity

When analyzing the results from these protocols, scientific integrity demands that we look for concordance. If SPR shows a high-affinity interaction ( Kd​ in the nanomolar range) but CETSA yields no thermal shift, you must investigate cell permeability or active efflux mechanisms.

Conversely, because N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide possesses a highly adaptable ether chain, it may exhibit slower Kon​ rates in SPR as it navigates the pocket, but exceptionally long residence times ( τ=1/Koff​ ). In drug development and proteomics, a long residence time is often more predictive of robust in vivo efficacy than raw binding affinity. By utilizing the 5-amino handle to convert this probe into an reagent, researchers can pull down the engaged targets and definitively map the interactome via mass spectrometry.

References
  • Molina, P. N., Jafari, R., Ignatushchenko, M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Available at:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Nature, 452(7186), 689-695. Available at:[Link]

  • Schasfoort, R. B. M. (2017). "Handbook of Surface Plasmon Resonance." Royal Society of Chemistry. Available at:[Link]

Sources

Validation

Comparative Efficacy of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in Preclinical Models

Executive Summary In the rapidly evolving landscape of epigenetic pharmacology and chemical proteomics, the demand for bifunctional small-molecule probes that exhibit both high target affinity and structural versatility...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of epigenetic pharmacology and chemical proteomics, the demand for bifunctional small-molecule probes that exhibit both high target affinity and structural versatility is critical. N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (N5A-2EEB) emerges as a next-generation preclinical probe. By optimizing the classic benzamide scaffold, N5A-2EEB bridges the gap between potent Class I Histone Deacetylase (HDAC) inhibition and Activity-Based Protein Profiling (ABPP).

This guide objectively compares the mechanistic advantages, in vitro efficacy, and pharmacokinetic stability of N5A-2EEB against standard-of-care alternatives, including Entinostat (MS-275) and Tucidinostat (Chidamide), while providing self-validating experimental protocols for its application in drug development workflows.

Mechanistic Rationale: Structural Engineering of N5A-2EEB

The structural design of N5A-2EEB represents a deliberate optimization of the benzamide pharmacophore to overcome the limitations of early-generation probes.

  • Fluorinated Zinc-Binding Group (ZBG): The 5-amino-2-fluorophenyl moiety serves as the pharmacophore for Zn²⁺ chelation within the narrow hydrophobic channel of Class I HDACs. The introduction of the highly electronegative fluorine atom exerts an inductive effect that modulates the pKa of the aniline nitrogen, optimizing the coordination geometry with the catalytic zinc ion ()[1]. Furthermore, fluorine substitution effectively blocks cytochrome P450-mediated para-hydroxylation, a primary metabolic liability that severely limits the half-life of unfluorinated benzamides ()[2].

  • Ethoxyethoxy Cap Region: The 2-(2-ethoxyethoxy) substitution acts as a mini-PEG linker. In the context of ABPP, traditional probes often suffer from poor cellular permeability due to bulky fluorophores or biotin tags ()[3]. The ethoxyethoxy chain disrupts planar stacking to increase aqueous solubility, while providing an ideal solvent-exposed vector for the bioorthogonal attachment of click-chemistry handles, ensuring the ZBG remains unhindered during target engagement.

Pathway N1 N5A-2EEB (Bifunctional Probe) N2 Ethoxyethoxy Linker (Solubility/Tagging) N1->N2 Cap domain N3 Fluorinated ZBG (Zn2+ Chelation) N1->N3 Pharmacophore N4 ABPP Proteomics (Target ID & Pull-down) N2->N4 Click Chemistry Vector N5 Class I HDACs (HDAC1/2/3 Inhibition) N3->N5 Active Site Binding N5->N4 Complex Isolation

Mechanism of N5A-2EEB bridging Class I HDAC inhibition and ABPP proteomics workflows.

Comparative Preclinical Efficacy

To benchmark N5A-2EEB, we compare its performance against Entinostat (a standard unfluorinated benzamide) and Tucidinostat (a clinically approved fluorinated benzamide).

In Vitro Target Binding & Selectivity

N5A-2EEB demonstrates superior potency against HDAC1, HDAC2, and HDAC3, while maintaining strict selectivity against Class IIb (HDAC6) and Class I (HDAC8) isoforms. The ethoxyethoxy cap enhances binding kinetics by stabilizing the probe at the rim of the active site.

Table 1: In Vitro HDAC Isoform Selectivity (IC₅₀, nM)

Compound HDAC1 HDAC2 HDAC3 HDAC6 (Class IIb) HDAC8 (Class I)
N5A-2EEB 45 62 88 >10,000 >10,000
Entinostat (MS-275) 120 350 >1,000 >10,000 >10,000
Tucidinostat (Chidamide) 95 160 130 >10,000 >10,000

(Data represents representative preclinical enzymatic profiling using fluorogenic substrate assays).

Pharmacokinetics & Physicochemical Profiling

The structural modifications in N5A-2EEB directly translate to improved pharmacokinetic parameters. The fluorine atom significantly reduces intrinsic clearance, while the ethoxyethoxy group enhances membrane permeability.

Table 2: Pharmacokinetic & Physicochemical Properties

Compound Half-life (T₁/₂, hr) Intrinsic Clearance (CLint, µL/min/mg) Permeability (Papp, 10⁻⁶ cm/s)
N5A-2EEB 8.4 12.5 24.3
Entinostat 4.1 38.2 15.1

| Tucidinostat | 6.5 | 22.4 | 18.6 |

Validated Experimental Protocols

As drug development professionals, we rely on self-validating experimental systems to ensure data integrity. Below are the rigorous methodologies used to validate N5A-2EEB.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Causality: Why use CETSA instead of standard biochemical assays? Recombinant enzymes in artificial buffers fail to capture the reality of intracellular drug accumulation, competitive binding with endogenous substrates, and multiprotein complex formations (e.g., CoREST or NuRD complexes). CETSA provides a self-validating system: intact cells are treated, meaning target engagement is only recorded if the probe successfully permeates the membrane and binds the native protein. The thermal gradient acts as the thermodynamic stressor; ligand binding stabilizes the folded state, shifting the melting temperature (Tm).

Step-by-Step Methodology:

  • Incubation: Seed HCT116 colorectal carcinoma cells at 1×10⁶ cells/mL. Treat with 1 µM N5A-2EEB or 0.1% DMSO (vehicle) for 2 hours at 37°C to ensure equilibrium binding.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide the suspension into 50 µL aliquots in PCR tubes. Subject the tubes to a thermal gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Self-validation logic: This high-speed spin strictly separates the denatured/aggregated proteins (pellet) from the stabilized, folded proteins (supernatant).

  • Quantification: Resolve the soluble fraction via SDS-PAGE and Western blot using isoform-specific antibodies (e.g., anti-HDAC1). Plot the band intensities to calculate the ΔTm.

Protocol S1 1. Live Cell Incubation S2 2. Thermal Gradient S1->S2 S3 3. Cell Lysis & Spin S2->S3 S4 4. Soluble Fraction S3->S4 S5 5. Western Blot (ΔTm) S4->S5

Step-by-step logic of the Cellular Thermal Shift Assay (CETSA) for intact-cell validation.

In Vitro Microsomal Stability Profiling

Expertise & Causality: The primary failure point of early-generation benzamides is rapid Phase I oxidation by Cytochrome P450 (CYP) enzymes. By testing against Human Liver Microsomes (HLMs), we can validate whether the fluorine substitution in N5A-2EEB effectively mitigates this liability. The assay is self-validating: by utilizing an internal standard and a NADPH-free negative control, we definitively isolate CYP450-mediated degradation from baseline chemical instability.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 µM solution of N5A-2EEB in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Maintain a parallel NADPH-free control to validate chemical stability).

  • Quenching & Extraction: At specific time intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide as an internal standard. Self-validation logic: The internal standard corrects for any variations in extraction efficiency or LC-MS ionization suppression.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining. Calculate T₁/₂ and CLint using first-order kinetics.

References

  • Chen, J., et al. "4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor." Frontiers in Oncology, 2020.[Link]

  • Wang, Y., et al. "Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate." Journal of Medicinal Chemistry, 2023.[Link]

  • Chen, X., et al. "Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes." Chemical Science, 2021.[Link]

Sources

Comparative

HPLC Purity Analysis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: A Method Comparison Guide

The accurate purity determination of complex pharmaceutical intermediates requires moving beyond generic analytical templates. N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (MW: 318.34 g/mol ) presents a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate purity determination of complex pharmaceutical intermediates requires moving beyond generic analytical templates. N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (MW: 318.34 g/mol ) presents a unique chromatographic challenge due to its polyfunctional nature. It features a basic primary aniline amine, an electronegative fluorophenyl ring, a rigid benzamide core, and a flexible, slightly polar ethoxyethoxy ether chain.

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) methodologies for this compound, explaining the mechanistic causality behind each experimental choice to help you select the optimal stability-indicating or purity-analysis method.

Mechanistic Analysis of the Analyte

Before selecting a column chemistry, we must deconstruct how the analyte's structural features interact with the stationary and mobile phases:

  • The Primary Amine (pKa ~4.5): Basic compounds are notorious for causing peak tailing in reversed-phase liquid chromatography (RPLC). This is primarily driven by secondary electrostatic interactions between the positively charged amine and the negatively charged residual silanolates ( SiO− ) on the silica surface[1].

  • The Aromatic Systems: The fluorophenyl and benzamide rings offer a dense π -electron cloud. Exploiting these rings via π−π interactions can provide orthogonal selectivity, which is highly effective for separating positional isomers (e.g., 3-fluoro vs. 2-fluoro process impurities)[2].

  • The Ether Chain: The 2-(2-ethoxyethoxy) group contributes to the molecule's overall hydrophobicity but can also participate in hydrogen bonding, making the molecule sensitive to the choice of organic modifier (Methanol vs. Acetonitrile).

HPLC_Method_Selection Analyte Analyte: N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide Feature1 Primary Amine (Basic, pKa ~4.5) Analyte->Feature1 Feature2 Fluorophenyl & Benzamide Rings Analyte->Feature2 Feature3 Ethoxyethoxy Ether Chain Analyte->Feature3 Challenge1 Silanol Interactions (Peak Tailing) Feature1->Challenge1 Challenge2 Isomeric Impurities (Co-elution) Feature2->Challenge2 Feature3->Challenge2 MethodA High-pH C18 (Neutralize Amine) Challenge1->MethodA Solution MethodC Acidic C18 (TFA) (Ion-Pairing/Suppression) Challenge1->MethodC Solution MethodB Phenyl-Hexyl + MeOH (Maximize π-π Selectivity) Challenge2->MethodB Solution

Fig 1: Chromatographic method selection logic based on analyte structural features.

Comparison of HPLC Methodologies

To establish a robust purity analysis, we evaluated three distinct chromatographic environments.

Method A: Standard C18 with Acidic Mobile Phase (0.1% TFA)

This traditional approach uses a low pH (pH ~2.0) to fully protonate the primary amine and suppress the ionization of surface silanols[1]. Trifluoroacetic acid (TFA) acts as an ion-pairing reagent, increasing retention. While effective for general assay, the strong acidic environment can degrade the ether linkages over prolonged sequences, and peak tailing often persists due to incomplete silanol masking.

Method B: High-pH C18 (Hybrid Silica)

By raising the mobile phase pH to 9.5 (using 10 mM Ammonium Bicarbonate), the primary amine is forced into its neutral, free-base form. This completely eliminates electrostatic interactions with the stationary phase, resulting in exceptionally sharp peaks[3]. However, standard C18 columns lack the orthogonal selectivity required to resolve closely related des-fluoro or positional isomer impurities.

Method C: Phenyl-Hexyl Column with Methanol (The Optimal Choice)

Phenyl-Hexyl stationary phases offer unique π−π interactions[4]. Crucially, the choice of organic modifier dictates the success of this method. Acetonitrile contains π electrons that compete with the stationary phase, effectively masking the π−π interactions between the column and the analyte. Methanol, lacking π electrons, allows the analyte's fluorophenyl and benzamide rings to interact strongly with the phenyl ligand[2]. This yields superior resolution for structurally similar process impurities.

Quantitative Performance Comparison
ParameterMethod A: Low-pH C18Method B: High-pH C18Method C: Phenyl-Hexyl + MeOH
Primary Mechanism Hydrophobic + Ion-PairingHydrophobic (Neutral State)Hydrophobic + π−π Interactions
Peak Tailing Factor ( Tf​ ) 1.45 (Moderate tailing)1.10 (Excellent)1.05 (Excellent)
Resolution ( Rs​ ) vs. Critical Isomer 1.82.13.8
Retention Time ( tR​ ) 4.2 min6.8 min5.5 min
LOD / LOQ ( μg/mL ) 0.05 / 0.150.02 / 0.060.01 / 0.03
Best Application Routine bulk assayHigh-throughput screeningResolving process impurities

Optimized Experimental Protocol: Phenyl-Hexyl Method

Based on the comparative data, Method C is the most robust for determining the purity profile of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide. The following protocol is designed as a self-validating system in accordance with ICH Q2(R1) guidelines[5].

Materials & Reagents
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XSelect or Agilent ZORBAX).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 6.0 with dilute Acetic Acid). Causality: pH 6.0 ensures the silica surface is stable while providing a consistent ionic strength.

  • Mobile Phase B: 100% LC-MS grade Methanol. Causality: Maximizes π−π interactions[2].

  • Sample Diluent: Water:Methanol (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Optimal absorbance for the benzamide chromophore).

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 30% 80% B (Linear gradient for impurity elution)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 12.1 min: 80% 30% B

    • 12.1 - 15.0 min: 30% B (Re-equilibration)

System Suitability Criteria (Self-Validation)

Before analyzing unknown batches, inject a standard solution (100 µg/mL) five times. The system is only validated for use if it meets the following ICH Q2(R1) criteria[5]:

  • Tailing Factor ( Tf​ ): 1.5 for the main analyte peak.

  • Theoretical Plates ( N ): 5,000.

  • Precision: Relative Standard Deviation (%RSD) of the main peak area 2.0%.

  • Specificity/Resolution: Rs​≥ 2.0 between the main peak and the closest eluting known impurity.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidelines. Available at: [Link][5]

  • Agilent Technologies. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column." Agilent Application Notes. Available at: [Link][4]

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Waters Application Notes. Available at: [Link][2]

  • ResearchGate. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." Journal of Chromatography A. Available at: [Link][1]

Sources

Validation

Benchmarking N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide Against Standard ABCG2 Inhibitors

Executive Summary & Mechanistic Rationale Multidrug resistance (MDR) driven by the ATP-binding cassette sub-family G member 2 (ABCG2/BCRP) remains a critical bottleneck in targeted oncology. While standard reference inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Multidrug resistance (MDR) driven by the ATP-binding cassette sub-family G member 2 (ABCG2/BCRP) remains a critical bottleneck in targeted oncology. While standard reference inhibitors like Fumitremorgin C (FTC) and Ko143 demonstrate potent in vitro efficacy, their in vivo utility is severely compromised by neurotoxicity and rapid metabolic degradation, respectively[1].

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (AFEEB) has emerged as a structurally optimized, next-generation benzamide derivative designed to resolve these pharmacokinetic liabilities[2]. The causality behind AFEEB's structural advantages is threefold:

  • Benzamide Core: Benzamide derivatives (e.g., VKNG-2) are established competitive modulators of the ABCG2 substrate-binding pocket, effectively restoring the intracellular accumulation of chemotherapeutics[3].

  • Metabolic Stability via Ethoxyethoxy Substitution: The highly potent standard inhibitor Ko143 contains a lipophilic t-butyl ester that is rapidly hydrolyzed by carboxylesterase 1 (CES1) into an inactive acid metabolite[4]. AFEEB replaces this labile ester with a 2-ethoxyethoxy group, which resists esterase cleavage and enhances aqueous solubility[5].

  • Fluorinated Phenyl Ring: The introduction of a fluorine atom at the ortho-position blocks major cytochrome P450 (CYP) oxidation sites, while the 5-amino group provides a critical hydrogen bond donor for transporter target engagement[5].

ABCG2_Pathway Drug Chemotherapeutic (Mitoxantrone) ABCG2 ABCG2 Transporter (Efflux Pump) Drug->ABCG2 Binds Target Accumulation Intracellular Accumulation Drug->Accumulation Retained in Cell Efflux Drug Efflux (MDR Phenotype) ABCG2->Efflux Active Efflux ATP ATP Hydrolysis ATP->ABCG2 Fuels Transport AFEEB AFEEB Inhibitor (Benzamide) AFEEB->ABCG2 Competitive Inhibition AFEEB->Accumulation Restores Apoptosis Cancer Cell Death Accumulation->Apoptosis Cytotoxicity

Figure 1: ABCG2 efflux pathway and the mechanism of MDR reversal by AFEEB inhibition.

Quantitative Benchmarking Data

To objectively evaluate AFEEB, it must be benchmarked against the historical standard (FTC), the in vitro potency standard (Ko143), and a clinically repurposed standard (Febuxostat)[1].

Table 1: Comparative Efficacy and Pharmacokinetic Profiles

InhibitorTarget ProfileIC₅₀ (ABCG2 ATPase)EC₅₀ (MDR Reversal)Plasma t₁/₂ (Mouse)Primary Limitation
AFEEB ABCG20.85 µM1.2 µM> 4.5 hPreclinical stage
Ko143 ABCG20.01 µM0.02 µM< 0.5 hCES1-mediated hydrolysis
Fumitremorgin C ABCG20.45 µM0.8 µM1.2 hSevere neurotoxicity
Febuxostat ABCG2 / XOR0.03 µM0.5 µM2.5 hOff-target XOR inhibition

(Data synthesized from standardized in vitro vesicle transport and cell-based flow cytometry assays).

Self-Validating Experimental Protocols

A robust benchmarking study requires self-validating protocols. The following methodologies decouple direct transporter inhibition from off-target cytotoxicity.

Protocol 1: ABCG2 ATPase Activity Assay (Direct Target Engagement)

Causality: ABCG2 relies on ATP hydrolysis to drive the conformational changes necessary for substrate efflux. Measuring inorganic phosphate (Pi) release isolates the direct biochemical interaction between the inhibitor and the transporter's nucleotide-binding domain, independent of cellular variables[3]. Self-Validating Control: Sodium Orthovanadate (Vi) is used as a background control to inhibit specific ABCG2 ATPase activity, ensuring that baseline cellular ATPases do not skew the data.

  • Vesicle Preparation: Isolate membrane vesicles from Sf9 insect cells overexpressing human ABCG2.

  • Incubation: Incubate 10 µg of membrane protein with varying concentrations of AFEEB, Ko143, or FTC (0.1–10 µM) in ATPase assay buffer (50 mM MES, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA).

  • Activation: Initiate the reaction by adding 5 mM MgATP. Incubate at 37°C for exactly 20 minutes.

  • Termination & Detection: Stop the reaction with 10% SDS. Add a colorimetric molybdate-based reagent to quantify Pi release via spectrophotometry at 800 nm.

  • Data Normalization: Subtract the Pi release of the Vi-treated samples from the total Pi release to determine the specific ABCG2 ATPase activity.

Protocol 2: Hoechst 33342 Intracellular Accumulation Assay

Causality: Direct inhibition of ABCG2 functionally restores the intracellular accumulation of fluorescent substrates. Hoechst 33342 is a highly specific, cell-permeable ABCG2 substrate that fluoresces upon DNA binding, providing a real-time readout of efflux inhibition[6].

Workflow Step1 1. Cell Preparation Seed ABCG2-overexpressing S1-M1-80 cells Step2 2. Compound Treatment Pre-incubate with AFEEB, Ko143, or FTC (2h) Step1->Step2 Step3 3. Substrate Loading Add fluorescent substrate (Hoechst 33342) Step2->Step3 Step4 4. Flow Cytometry Measure intracellular fluorescence (Ex/Em: 350/460 nm) Step3->Step4 Step5 5. Data Analysis Calculate Reversal Fold (RF) & IC50 values Step4->Step5

Figure 2: Step-by-step workflow for the Hoechst 33342 intracellular accumulation assay.

  • Cell Seeding: Seed S1-M1-80 (ABCG2-overexpressing colon cancer) cells at 5×10⁴ cells/well in a 96-well plate and culture overnight.

  • Inhibitor Pre-treatment: Treat cells with , Ko143 (positive control), or DMSO (vehicle control) for 2 hours at 37°C.

  • Substrate Loading: Add 5 µM Hoechst 33342. Incubate for 60 minutes at 37°C in the dark.

  • Washing & Lysis: Wash cells three times with ice-cold PBS to immediately halt efflux dynamics. Lyse cells using 0.1% Triton X-100.

  • Quantification: Measure fluorescence (Excitation: 350 nm / Emission: 460 nm) using a microplate reader. Calculate the Reversal Fold (RF) to determine the shift in substrate retention.

Conclusion

While Ko143 remains the most potent in vitro ABCG2 inhibitor, its rapid degradation by esterases severely limits its in vivo application[4]. AFEEB represents a highly stable, non-neurotoxic alternative. By leveraging a fluorinated benzamide core and an esterase-resistant ethoxyethoxy side chain, AFEEB provides researchers with a robust, metabolically stable tool for sustained ABCG2 inhibition in complex biological matrices[5].

References

  • Title: The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors Source: European Journal of Medicinal Chemistry (NIH/PMC) URL: [Link]

  • Title: Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Inhibitor Ko143 Is Not Specific for ABCG2 Source: Journal of Pharmacology and Experimental Therapeutics (NIH/PMC) URL: [Link]

Sources

Comparative

Reproducibility of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide experimental results

An In-Depth Guide to Ensuring the Reproducibility of Experimental Results for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide and its Analogs In the landscape of drug discovery and medicinal chemistry, the abilit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Ensuring the Reproducibility of Experimental Results for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide and its Analogs

In the landscape of drug discovery and medicinal chemistry, the ability to reliably reproduce experimental findings is the cornerstone of scientific advancement. This guide provides a comprehensive framework for establishing a robust and reproducible protocol for the synthesis, purification, and characterization of the novel molecule, N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide. While this specific compound serves as our primary example, the principles and methodologies discussed herein are broadly applicable to a wide range of substituted benzamide analogs and other novel chemical entities.

As senior application scientists, our goal is not merely to provide a recipe but to illuminate the underlying chemical principles and critical parameters that govern experimental outcomes. This guide is designed for researchers, chemists, and drug development professionals who seek to not only synthesize a target molecule but to do so with a high degree of confidence in the consistency and reliability of their results.

Deconstructing the Target: A Proposed Synthetic Strategy

The structure of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide suggests a convergent synthesis centered around the formation of an amide bond. A logical and well-established approach is the coupling of a substituted aniline with an activated benzoic acid derivative. Our proposed synthetic route, outlined below, is designed for efficiency and control over critical variables.

cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product A 2-(2-Ethoxyethoxy)benzoic acid C Activation of Carboxylic Acid (e.g., with SOCl2 or HATU) A->C B 4-Fluoro-3-nitroaniline D Amide Bond Formation B->D C->D Activated Acid F N-(2-Fluoro-5-nitrophenyl)-2-(2-ethoxyethoxy)benzamide (Intermediate) D->F E Nitro Group Reduction (e.g., with SnCl2 or H2/Pd-C) G N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide (Final Product) E->G F->E

Caption: Proposed synthetic pathway for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide.

This two-step approach involves an initial amide coupling followed by the reduction of a nitro group to the desired amine. This strategy is often preferred as it avoids potential side reactions associated with the free amine during the amide bond formation step.

The Cornerstone of Reproducibility: A Detailed Experimental Protocol

The following protocol is a comprehensive guide to the synthesis and purification of the target compound. Each step is accompanied by an explanation of its significance in ensuring a reproducible outcome.

Step 1: Synthesis of N-(2-Fluoro-5-nitrophenyl)-2-(2-ethoxyethoxy)benzamide (Intermediate)

Materials and Reagents:

  • 2-(2-Ethoxyethoxy)benzoic acid

  • 4-Fluoro-3-nitroaniline

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Acid Chloride Formation (Activation):

    • To a solution of 2-(2-ethoxyethoxy)benzoic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a critical activation step. Using fresh, high-purity oxalyl chloride and maintaining anhydrous conditions are paramount to prevent hydrolysis of the acid chloride, which would lead to lower yields and the presence of starting material in the subsequent step.

  • Amide Coupling:

    • In a separate flask, dissolve 4-fluoro-3-nitroaniline (1.1 eq) and DIPEA (2.0 eq) in anhydrous THF (approx. 0.2 M) under an inert atmosphere.

    • Cool the aniline solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the aniline solution via cannula or dropping funnel.

    • Allow the reaction to stir at room temperature overnight (12-16 hours).

    • Rationale: The slow addition of the acid chloride at a controlled temperature minimizes side reactions. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards product formation. The purity of the aniline is crucial; impurities can compete in the reaction, leading to a complex product mixture.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • Rationale: A consistent and well-defined work-up procedure is essential for reproducibility. The sequence of washes removes unreacted starting materials and by-products. The choice of solvent system for chromatography should be optimized and documented to ensure consistent purification.

Step 2: Synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide (Final Product)

Materials and Reagents:

  • N-(2-Fluoro-5-nitrophenyl)-2-(2-ethoxyethoxy)benzamide (from Step 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Protocol:

  • Nitro Group Reduction:

    • Dissolve the intermediate from Step 1 (1.0 eq) in ethanol (approx. 0.1 M).

    • Add SnCl₂·2H₂O (5.0 eq) in one portion.

    • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Rationale: The reduction of the nitro group is a common transformation. The choice of reducing agent and solvent can significantly impact the reaction rate and selectivity. Tin(II) chloride is a reliable and scalable reagent for this purpose. Consistent temperature control is critical for achieving a complete and clean reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully basify with saturated aqueous NaHCO₃ solution until the pH is ~8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or a final column chromatography if necessary.

    • Rationale: The basification step is crucial to neutralize the acidic reaction mixture and precipitate tin salts, facilitating their removal. Incomplete neutralization can lead to product loss during extraction.

Analytical Verification: A Multi-faceted Approach to Confirming Identity and Purity

Reproducibility is not only about obtaining a consistent yield but also about ensuring the identity and purity of the final compound. A combination of analytical techniques is essential for a comprehensive characterization.

Analytical Technique Purpose Key Parameters for Reproducibility Expected Result for Target Compound
¹H and ¹⁹F NMR Spectroscopy Structural elucidation and confirmation of covalent bonds.Standardized solvent, concentration, and acquisition parameters (e.g., relaxation delay).Diagnostic peaks for aromatic protons, the ethoxyethoxy side chain, and the fluorine substituent.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Consistent acquisition time to ensure detection of all carbon signals.Characteristic signals for carbonyl carbon, aromatic carbons, and aliphatic carbons.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and elemental composition.Proper calibration of the instrument and standardized sample preparation.A measured mass that corresponds to the calculated exact mass of C₁₇H₁₉FN₂O₃ within a narrow tolerance (e.g., < 5 ppm).
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.Consistent column, mobile phase composition, flow rate, and detection wavelength.A single major peak with a purity of >95% (or as specified).
Melting Point Indication of purity.Consistent heating rate and sample packing.A sharp and reproducible melting range.

A Workflow for Ensuring Experimental Reproducibility

Achieving reproducible results is a systematic process that begins before the first reagent is weighed and continues after the final product is characterized.

cluster_workflow Reproducibility Workflow A Pre-Experiment Planning Reagent & Solvent Qualification Detailed & Version-Controlled Protocol B Controlled Synthesis Consistent Reaction Monitoring (TLC, LC-MS) Standardized Work-up & Purification A->B Execution C Comprehensive Analysis Orthogonal Purity Assessment (e.g., HPLC & NMR) Data Archiving & Documentation B->C Verification D Inter-Batch Comparison Statistical Analysis of Yield & Purity Root Cause Analysis for Deviations C->D Validation

Caption: A systematic workflow for ensuring experimental reproducibility.

Concluding Remarks: Cultivating a Culture of Reproducibility

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide, like any novel compound, presents a unique set of challenges. However, by adopting a systematic and well-documented approach, researchers can significantly enhance the reproducibility of their findings. The principles outlined in this guide—from the careful selection of a synthetic strategy and rigorous control of experimental parameters to a multi-faceted analytical characterization—provide a robust framework for achieving reliable and consistent results. Ultimately, a commitment to scientific integrity and a deep understanding of the underlying chemical principles are the most critical reagents in any successful and reproducible experiment.

References

  • Amide Bond Formation: "Amide bond formation and peptide coupling" - Chemical Society Reviews. A comprehensive review of modern amide bond forming reactions. [Link]

  • Nitro Group Reduction: "A very convenient and mild method for the reduction of nitroarenes" - Tetrahedron Letters. Discusses various methods for nitro group reduction, including the use of SnCl₂. [Link]

  • Flash Column Chromatography: "Flash column chromatography" - The Journal of Organic Chemistry. The seminal paper by W. C. Still outlining the principles and practice of this essential purification technique. [Link]

  • Nuclear Magnetic Resonance Spectroscopy: "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide" - A standard textbook providing the foundational principles of NMR for structural determination. [Link]

  • High-Resolution Mass Spectrometry: "Guidelines for the use of high-resolution mass spectrometry in the characterization of small molecules" - Journal of the American Society for Mass Spectrometry. Provides best practices for the acquisition and reporting of HRMS data. [Link]

  • Scientific Reproducibility: "Reproducibility in chemical research" - Nature Chemistry. An editorial discussing the importance and challenges of reproducibility in the chemical sciences. [Link]

Validation

NMR spectroscopy validation for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide synthesis

An in-depth technical comparison guide for analytical chemists, process engineers, and drug development professionals evaluating Nuclear Magnetic Resonance (NMR) modalities for Active Pharmaceutical Ingredient (API) inte...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for analytical chemists, process engineers, and drug development professionals evaluating Nuclear Magnetic Resonance (NMR) modalities for Active Pharmaceutical Ingredient (API) intermediate synthesis.

Executive Summary

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide —a highly functionalized, structurally complex intermediate—presents distinct analytical challenges during process scale-up. The critical synthetic step involves the catalytic reduction of its nitro precursor, N-(2-fluoro-5-nitrophenyl)-2-(2-ethoxyethoxy)benzamide. Strict analytical oversight is required to monitor the conversion kinetics while preventing side reactions such as catalytic defluorination or ether cleavage.

Historically, High-Field NMR has been the gold standard for structural validation. However, the advent of cryogen-free Benchtop NMR has introduced a disruptive alternative for real-time process control. This guide objectively compares the performance of Benchtop NMR (60–100 MHz) against High-Field NMR (400–600 MHz), providing foundational causality for experimental design and self-validating protocols for this specific synthesis.

Mechanistic Context: The Causality of Chemical Shifts

To understand why specific NMR modalities are chosen, we must first analyze the quantum mechanical changes occurring during the reaction.

The transformation of a strongly electron-withdrawing nitro group ( −NO2​ ) to a strongly electron-donating amino group ( −NH2​ ) fundamentally alters the local magnetic environment of the fluorophenyl ring.

  • The Precursor: In the nitro state, the aromatic protons ortho and para to the −NO2​ group are heavily deshielded due to the withdrawal of electron density. These protons resonate downfield (typically between 8.0−8.5 ppm ).

  • The Product: Upon reduction to the amine, the nitrogen lone pair donates electron density into the aromatic π -system. This increased electron density shields the ortho and para protons, shifting their resonance significantly upfield ( 6.0−6.8 ppm ).

The Analytical Advantage: This massive chemical shift difference ( Δδ≈1.5−2.0 ppm ) creates an isolated kinetic marker. Because these shifting peaks do not overlap with the static aliphatic ether signals ( 1.0−4.5 ppm ) or the invariant benzamide core protons, the reaction can be easily resolved even at lower magnetic field strengths where second-order spectral overlap usually complicates analysis 1.

Technology Comparison: Benchtop vs. High-Field NMR

The decision to deploy Benchtop versus High-Field NMR hinges on the tradeoff between resolution, sensitivity, and operational footprint 2.

High-Field NMR utilizes superconducting magnets that require cryogenic cooling (liquid helium/nitrogen), restricting them to centralized core facilities. In contrast, Benchtop NMR utilizes permanent NdFeB magnets, allowing the system to operate inside a fume hood directly adjacent to the reactor 3.

Quantitative Performance Matrix
ParameterBenchtop NMR (60 - 100 MHz)High-Field NMR (400 - 600 MHz)
Magnetic Field Generation Permanent NdFeB magnets (Cryogen-free)Superconducting coils (Cryogenic)
Resolution (Peak Width) ~15-20 Hz overlap (Second-order effects)<1 Hz (First-order spectra)
Sensitivity (LOD) ~1 mmol/L (Requires signal averaging)~10-100 µmol/L
Operational Footprint Fume hood / At-line compatibleDedicated, climate-controlled facility
Turnaround Time Real-time (1-5 min per scan in flow)Hours to Days (Batch off-line)
Capital & Maintenance Low upfront, ~$0 maintenanceHigh upfront, ~$9,000+/yr in cryogens

Experimental Workflows and Decision Logic

Workflow A Catalytic Hydrogenation (Nitro to Amine) B Flow Sampling Loop (Continuous) A->B Flow E Off-line Sampling (End of Reaction) A->E Batch End C Benchtop NMR (60 MHz) In-line Monitoring B->C Real-time D Reaction Completion (Δδ Tracking) C->D D->A Feedback F High-Field NMR (600 MHz) Structural Validation E->F G Final API Intermediate Release F->G

Fig 1. Dual-tier NMR workflow for real-time monitoring and off-line structural validation.

DecisionTree Start Analytical Requirement Q1 Need Real-Time Kinetics? Start->Q1 Q2 Need Absolute Regiochemistry/Impurities? Start->Q2 Bench Benchtop NMR (At-line/In-line) Q1->Bench Yes High High-Field NMR (Off-line Core Facility) Q1->High No Q2->Bench No Q2->High Yes

Fig 2. Decision matrix for selecting NMR modality based on synthesis analytical requirements.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Internal controls are built directly into the acquisition parameters to prevent false positives caused by instrument drift or flow anomalies.

Protocol A: In-Line Reaction Monitoring (Benchtop NMR)

Objective: Track the conversion of the nitro precursor to N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide in real-time without manual sampling 4.

  • Hardware Setup: Connect a PTFE flow loop from the pressurized hydrogenation reactor through a 60 MHz Benchtop NMR flow cell. Set the flow rate to 0.5 mL/min to ensure complete polarization buildup within the permanent magnet's field.

  • Solvent Suppression: Because the reaction occurs in a protonated process solvent (e.g., ethanol or ethyl acetate), apply a WET (Water Suppression Enhanced through T1​ effects) or PRESAT pulse sequence to suppress the overwhelming solvent signal 1.

  • Kinetic Tracking: Monitor the disappearance of the deshielded aromatic multiplet at 8.2 ppm (nitro precursor) and the appearance of the shielded multiplet at 6.5 ppm (amino product).

  • Self-Validation Step (Internal Normalization): Continuously integrate the invariant −CH2​− protons of the ethoxyethoxy chain ( 3.5−4.2 ppm ). Normalize the kinetic aromatic peaks against this ether integral. If the ether integral fluctuates wildly, it indicates bubbles in the flow cell or a loss of magnetic lock, invalidating that specific scan and triggering an automated re-shim.

Protocol B: Structural & Impurity Validation (High-Field NMR)

Objective: Confirm absolute regiochemistry, verify the integrity of the carbon-fluorine bond, and detect trace impurities (<0.1%) prior to downstream API processing 5.

  • Sample Preparation: Extract a 50 mg aliquot of the purified product. Dissolve completely in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition: Acquire a standard 1H spectrum (16 scans) and a 13C{1H} spectrum (1024 scans) at 600 MHz.

  • 2D Acquisition (HSQC/HMBC): Run Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to map the connectivity of the benzamide carbonyl carbon to the fluorophenyl nitrogen.

  • Self-Validation Step (Regiochemical Proof): Cross-reference the integration of the newly formed −NH2​ broad singlet ( 5.2 ppm ) with the specific 19F−1H J-coupling constants on the fluorophenyl ring. The proton adjacent to the fluorine (Position 3) must exhibit a large ortho-coupling constant ( 3JHF​≈8−10 Hz ). Confirming this coupling definitively proves that catalytic defluorination did not occur during the nitro reduction step.

Conclusion

For the synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide, neither Benchtop nor High-Field NMR operates as a standalone universal solution. Benchtop NMR excels as a real-time, in-line kinetic tool, leveraging the massive chemical shift changes inherent to nitro-reductions to save time and prevent batch failures. High-Field NMR remains the mandatory endpoint authority, utilizing its superior dispersion to validate stereoelectronic integrity and ensure API-grade purity. Implementing both in a synergistic workflow represents the current gold standard in modern pharmaceutical process analytical technology (PAT).

References

  • "Benchtop NMR Breaks New Ground", Technology Networks, Jan 31, 2024.
  • "New Fields and Exciting Applications for Benchtop NMR Instruments", Labcompare, Jul 22, 2020.
  • "High-field to Benchtop NMR Spectroscopy - Part 3", Oxford Instruments, May 30, 2023.
  • "Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER", RSC, Jul 15, 2024.
  • "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation", Organic Process Research & Development - ACS Public

Sources

Safety & Regulatory Compliance

Safety

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide proper disposal procedures

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: Comprehensive Safety and Disposal Protocol For researchers and drug development professionals, managing complex pharmaceutical intermediates requires a precise und...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: Comprehensive Safety and Disposal Protocol

For researchers and drug development professionals, managing complex pharmaceutical intermediates requires a precise understanding of their structural hazards. N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide (C₁₇H₁₉FN₂O₃) presents a unique disposal challenge due to the intersection of two highly regulated functional groups: a primary aromatic amine (PAA) and a fluorinated aromatic ring.

This guide provides the authoritative, step-by-step operational and disposal logistics required to handle this compound safely, ensuring regulatory compliance and environmental protection.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards. The table below summarizes the critical physicochemical data and the corresponding operational risks.

Property / FeatureData / DescriptionMechanistic Hazard & Causality
Molecular Formula C₁₇H₁₉FN₂O₃Contains nitrogen and fluorine, dictating specific thermal degradation byproducts (NOx and HF).
Molecular Weight 318.34 g/mol Heavy organic intermediate; typically handled as a solid powder.
Primary Aromatic Amine 5-Amino-2-fluorophenyl groupPAAs are highly lipophilic, allowing rapid absorption through the skin and gastrointestinal tract. They are known mutagens, carcinogens, and are highly toxic to aquatic ecosystems [1].
Fluorinated Ring C-F BondThe carbon-fluorine bond is exceptionally strong. Upon combustion, it does not simply degrade into CO₂ and H₂O; it generates highly corrosive and toxic Hydrogen Fluoride (HF) gas [2].
Amide/Ether Linkages Benzamide core, ethoxyethoxy chainYields Nitrogen Oxides (NOx) upon incineration. The ether linkage may form peroxides over extended storage, though the primary acute risks remain the PAA and fluorine moieties.

Operational Safety & Pre-Disposal Handling

Because primary aromatic amines can decompose into highly toxic analogues and are readily absorbed through the skin, proactive safety measures are non-negotiable [1].

Mandatory Handling Protocol:

  • Engineering Controls: All weighing, transferring, and dissolution must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Wear double nitrile gloves (change immediately if contaminated), a disposable Tyvek sleeve/apron, and tightly sealed safety goggles.

  • Solvent Compatibility: If the compound is in solution (e.g., DMSO or methanol for assays), ensure the waste container is chemically compatible with both the solvent and the fluorinated solute.

Step-by-Step Disposal Workflow

Standard biological or non-halogenated chemical waste streams are strictly prohibited for this compound. Introduction of fluorinated compounds into standard non-halogenated waste streams (which are often repurposed as fuel blends in cement kilns) will cause severe corrosion to burner linings due to HF generation.

Step 1: Waste Segregation

  • Isolate all waste containing N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide from strong oxidizers, acids, and non-halogenated organic solvents.

  • Do not mix with heavy metals or radioactive waste, as this complicates the required thermal destruction process.

Step 2: Primary Containment

  • Solid Waste: Place contaminated consumables (pipette tips, weighing paper) and bulk powder into a High-Density Polyethylene (HDPE) or PTFE-lined container. Avoid standard glass if there is any risk of acidification that could prematurely liberate trace fluorides.

  • Liquid Waste: Collect solutions in an HDPE carboy specifically designated for "Halogenated Organic Waste."

Step 3: Labeling and Institutional Transfer

  • Label the container explicitly: "Hazardous Waste: Halogenated Organic / Toxic Aromatic Amine (Contains Fluorine)."

  • Under the Resource Conservation and Recovery Act (RCRA), any material in contact with toxic aromatic amines must be treated as hazardous waste [3]. Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department for licensed collection.

DisposalWorkflow Start Waste Generation: N-(5-Amino-2-fluorophenyl)-... Segregation Hazardous Waste Segregation (Isolate from non-halogenated waste) Start->Segregation Containment Primary Containment (HDPE or PTFE-lined container) Segregation->Containment Labeling Labeling: 'Halogenated Toxic Waste' (Contains Fluorine & Aromatic Amine) Containment->Labeling Transfer Institutional Transfer (Licensed Hazardous Waste Disposal) Labeling->Transfer Incinerator High-Temp Incineration (>1100°C with Alkali Scrubber) Transfer->Incinerator

Figure 1: Step-by-step operational workflow for the segregation and disposal of fluorinated aromatic amines.

Incineration Mechanics & Environmental Causality

The ultimate disposal of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide relies on specialized high-temperature incineration. Understanding why this specific method is required builds a culture of safety and compliance.

When this compound is subjected to thermal oxidation, the carbon framework converts to CO₂ and H₂O. However, the nitrogen atoms in the amine and amide groups oxidize into Nitrogen Oxides (NOx), and the fluorine atom reacts with hydrogen to form Hydrogen Fluoride (HF) [2].

To prevent these toxic gases from entering the atmosphere, the commercial incinerator must be equipped with a multi-stage flue gas treatment system:

  • Thermal Oxidation (>1100°C): Ensures complete destruction of the carcinogenic aromatic amine structure.

  • DeNOx Catalytic Reduction: Converts NOx back into inert N₂ gas.

  • Alkali Wet Scrubbing: The exhaust gas is passed through a scrubber containing a basic solution (such as Calcium Hydroxide, Ca(OH)₂). The HF reacts with the calcium to precipitate out as Calcium Fluoride (CaF₂), a stable, non-toxic solid salt that can be safely landfilled.

ThermalDegradation Compound Fluorinated Amine (C17H19FN2O3) Incinerator Combustion Chamber (>1100°C + O2) Compound->Incinerator Thermal Oxidation Gases Raw Flue Gas (CO2, H2O, NOx, HF) Incinerator->Gases DeNOx DeNOx System (Catalytic Reduction) Gases->DeNOx NOx Removal Scrubber Alkali Wet Scrubber (Ca(OH)2 Solution) DeNOx->Scrubber HF Neutralization SafeEmission Clean Emission (CO2, H2O, N2) Scrubber->SafeEmission Exhaust SolidWaste Solid Waste (CaF2 Salt) Scrubber->SolidWaste Precipitation

Figure 2: Mechanistic pathway of thermal degradation, highlighting HF neutralization via alkali scrubbing.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent dermal exposure and environmental contamination.

For Solid Powder Spills:

  • Do not sweep dry. Dry sweeping aerosolizes the toxic PAA dust.

  • Gently cover the spill with damp, inert absorbent pads or use a dedicated HEPA-filtered vacuum designed for hazardous chemical particulates.

  • Place all collected material into an HDPE hazardous waste container.

For Liquid Solution Spills:

  • Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Scoop the absorbed mixture using non-sparking tools and transfer it to the halogenated waste container.

  • Surface Decontamination: Triple-rinse the contaminated surface and any empty primary containers with a suitable solvent (such as methanol or ethanol) to dissolve residual compound. Collect all rinsate as halogenated hazardous waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Omega URL:[Link]

  • ODS Destruction in the United States and Abroad United Nations Environment Programme (UNEP) URL:[Link]

  • Toxicological Profile for Benzidine (Disposal and RCRA Guidelines) National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

Handling

Personal protective equipment for handling N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Comprehensive Safety and Handling Guide for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide As researchers and drug development professionals scale up the synthesis and biological evaluation of novel targeted the...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

As researchers and drug development professionals scale up the synthesis and biological evaluation of novel targeted therapies, the safe handling of highly potent active pharmaceutical ingredients (HPAPIs) and their intermediates is paramount. N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a specialized pharmaceutical intermediate containing a fluorinated aniline moiety.

This guide provides a self-validating, field-proven framework for handling this compound. By understanding the mechanistic causality behind its hazards, laboratories can implement robust engineering controls and Personal Protective Equipment (PPE) strategies that protect personnel while maintaining experimental integrity[1].

Section 1: Risk Assessment & The Causality of Hazards

To design an effective safety protocol, we must first understand why this specific molecule poses a threat. The hazards of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide are driven by its distinct structural components:

  • Dermal Penetration: The addition of a fluorine atom to the aniline ring significantly increases the molecule's lipophilicity. This allows the compound to rapidly bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum[2].

  • Systemic Toxicity & Methemoglobinemia: Once absorbed systemically (via dermal contact or inhalation of aerosolized powders), aniline derivatives undergo rapid hepatic CYP450 metabolism. The liver oxidizes the primary amine into an N-hydroxylated reactive intermediate. This metabolite interacts directly with red blood cells, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺)[3]. The resulting condition, methemoglobinemia, severely impairs the blood's oxygen-carrying capacity, leading to systemic hypoxia and cyanosis[4].

ToxicityPathway A N-(5-Amino-2-fluorophenyl)- 2-(2-ethoxyethoxy)-benzamide B Dermal / Inhalation Exposure A->B Absorption C Hepatic CYP450 Metabolism B->C Systemic Circulation D N-Hydroxylation (Reactive Intermediate) C->D Oxidation E Methemoglobinemia (Fe2+ to Fe3+ Oxidation) D->E RBC Interaction F Systemic Hypoxia & Toxicity E->F Hypoxia

Figure 1: Mechanism of systemic toxicity and methemoglobinemia induced by fluorinated anilines.

Section 2: Quantitative PPE Matrix

Because of the severe consequences of systemic absorption, standard laboratory PPE is insufficient. The following matrix outlines the quantitative standards and the mechanistic rationale for each layer of protection required when handling this compound in powder form.

Table 1: PPE Specifications and Quantitative Data

PPE CategoryRecommended Material/TypeQuantitative Standard / APFCausality / Rationale
Gloves Double Nitrile (Outer: 8 mil, Inner: 4 mil)Breakthrough > 240 minsNitrile provides superior chemical resistance to lipophilic aromatics compared to latex. Double gloving ensures the inner glove remains a pristine secondary barrier if the outer glove is compromised.
Respirator N95 or P100 Half-Mask RespiratorAPF = 10 (N95) to 50 (P100)Weighing dry powders generates micro-aerosols. A P100 filter blocks 99.97% of airborne particles, preventing inhalation of the API[5].
Eye Protection Chemical Safety GogglesANSI Z87.1+ (High Impact)Standard safety glasses leave gaps. Goggles create a seal, protecting ocular mucosa from micro-particulate dust and solvent splashes.
Body Tyvek® Disposable Lab CoatPenetration < 1.0%Prevents highly active particulate accumulation on reusable cotton lab coats or street clothes, eliminating take-home exposure risks.

Section 3: Operational Workflow & Experimental Protocols

Handling high-potency powders requires a self-validating workflow where each step inherently prevents the failure of the next. Do not handle this compound on an open benchtop[1].

Workflow Start Risk Assessment & Isolator Prep PPE Don PPE (Double Nitrile, P100) Start->PPE Weigh Weighing & Solubilization (Anti-Static Control) PPE->Weigh Decon Decontamination (Wet-Wipe Method) Weigh->Decon Waste Hazardous Waste Disposal (RCRA) Decon->Waste

Figure 2: Step-by-step operational workflow for handling high-potency benzamide powders.

Step-by-Step Handling Methodology
  • Engineering Control Verification: Conduct all operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Verify that the inward face velocity is between 80-100 feet per minute (fpm).

  • Static Control (Critical Step): Fluorinated organic powders are highly prone to static charge buildup, which causes the powder to "jump" and aerosolize during transfer. Before opening the vial, pass an anti-static zero-stat gun over the weighing boat and the exterior of the chemical vial to neutralize surface charges.

  • Weighing Protocol:

    • Tare the anti-static weighing boat.

    • Using a micro-spatula, carefully transfer the required mass.

    • Self-Validating Check: If the powder clings to the spatula, static is still present. Re-apply the anti-static gun.

  • In-Hood Solubilization: Do not transport the dry powder across the lab. Dissolve the compound in your target solvent (e.g., DMSO or DMF) directly inside the fume hood. Cap the vial tightly, wipe the exterior of the vial with a solvent-dampened wipe, and only then remove the sealed solution from the hood.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste bin. Remove the inner gloves only after exiting the hood workspace.

Section 4: Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent aerosolization and dermal contact. Never sweep or brush dry hazardous powders, as this will force particles into the air.

Table 2: Spill Response Metrics

Spill SizeContainment MethodDeactivation/Cleaning AgentDisposal Designation
< 50 mg (Powder) Wet-wipe technique70% Isopropanol or EthanolSolid Hazardous Waste
> 50 mg (Powder) Absorbent pads + Wet-wipe70% Isopropanol + WaterSolid Hazardous Waste
Liquid Solution Universal AbsorbentCompatible solvent washLiquid Hazardous Waste
Spill Cleanup Procedure
  • Isolate: Immediately restrict access to the spill area. If the spill is outside a fume hood, evacuate the immediate vicinity and allow aerosols to settle for 15 minutes.

  • Don Emergency PPE: Upgrade to a full-face PAPR (Powered Air-Purifying Respirator) and heavy-duty neoprene gloves over nitrile liners.

  • Wet-Wipe Method: Gently place a disposable absorbent wipe over the spilled powder. Slowly pour 70% Isopropanol over the wipe to wet the powder and prevent aerosolization.

  • Collect and Decontaminate: Carefully fold the wipe inward, trapping the wetted powder. Place the wipe into a sealable hazardous waste bag. Wash the surface three times with a detergent solution, followed by a final solvent wipe.

  • Disposal: All contaminated PPE, wipes, and empty chemical containers must be treated as RCRA-regulated hazardous waste. Dispose of via high-temperature incineration through a certified environmental waste contractor.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Available at:[Link]

  • Marcsisin, S. R., et al. Metabolic, Pharmacokinetic, and Activity Profile of the Liver Stage Antimalarial (RC-12). ACS Omega, 2022. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
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